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  • Product: 6-amino-2-(2-methylphenyl)-4H-chromen-4-one
  • CAS: 923184-85-4

Core Science & Biosynthesis

Foundational

A Technical Guide to the Medicinal Chemistry Applications of 2-(o-tolyl)-6-aminochromone

Abstract The chromone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This in-depth technical guide focuses...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The chromone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds. This in-depth technical guide focuses on a specific, yet underexplored derivative: 2-(o-tolyl)-6-aminochromone. By dissecting the structural nuances of this molecule and drawing insights from the broader family of 2-arylchromones, we will delineate its synthetic pathways, postulate its most promising therapeutic applications, and provide detailed experimental frameworks for its investigation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive roadmap for unlocking the therapeutic potential of this intriguing compound.

The 2-Arylchromone Scaffold: A Foundation of Therapeutic Promise

The 4H-chromen-4-one (chromone) core is a bicyclic heterocyclic system that has garnered significant attention in drug discovery. Its rigid, planar structure provides an excellent platform for the spatial orientation of various functional groups, enabling diverse interactions with biological targets. The substitution of an aryl group at the 2-position gives rise to the 2-arylchromone subclass, which has demonstrated a remarkable spectrum of pharmacological activities, including:

  • Anticancer Properties: Many 2-arylchromone derivatives have exhibited potent cytotoxic effects against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and proliferation.

  • Neuroprotective Effects: A growing body of evidence suggests that chromone derivatives can protect neurons from damage and degeneration.[1][2] These compounds often exert their effects through multiple mechanisms, such as reducing oxidative stress, modulating neuroinflammation, and improving mitochondrial function.[2]

  • Anti-inflammatory and Antioxidant Activities: The chromone nucleus is a well-known scavenger of reactive oxygen species (ROS) and can modulate inflammatory pathways, making it a valuable scaffold for the development of agents to treat inflammatory disorders.

The specific molecule of interest, 2-(o-tolyl)-6-aminochromone, incorporates two key functionalities onto the chromone core: an ortho-tolyl group at the 2-position and an amino group at the 6-position. The o-tolyl group introduces steric bulk and lipophilicity, which can influence binding affinity and selectivity for specific biological targets. The 6-amino group, a hydrogen bond donor and acceptor, can significantly impact solubility and participate in crucial interactions with target proteins.

Synthesis of 2-(o-tolyl)-6-aminochromone

The synthesis of 2-(o-tolyl)-6-aminochromone can be achieved through a well-established route for 2-arylchromones, typically starting from a substituted 2'-hydroxyacetophenone. A plausible synthetic scheme is outlined below.

Diagram: Synthetic Pathway

Synthesis A 2'-Hydroxy-5'-nitroacetophenone C Chalcone Intermediate A->C Claisen-Schmidt Condensation (NaOH, EtOH) B o-Tolualdehyde B->C D 2-(o-tolyl)-6-nitrochromone C->D Oxidative Cyclization (I2, DMSO) E 2-(o-tolyl)-6-aminochromone D->E Reduction (SnCl2·2H2O, HCl)

Caption: Proposed synthetic route for 2-(o-tolyl)-6-aminochromone.

Experimental Protocol: Synthesis

Step 1: Synthesis of the Chalcone Intermediate

  • To a solution of 2'-hydroxy-5'-nitroacetophenone (1.0 eq) in ethanol, add o-tolualdehyde (1.1 eq).

  • Slowly add an aqueous solution of sodium hydroxide (2.0 eq) to the mixture while stirring at room temperature.

  • Continue stirring for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone intermediate.

  • Filter the solid, wash with water until neutral, and dry under vacuum. Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.

Step 2: Oxidative Cyclization to form 2-(o-tolyl)-6-nitrochromone

  • Dissolve the chalcone intermediate (1.0 eq) in dimethyl sulfoxide (DMSO).

  • Add iodine (I₂) (2.0 eq) to the solution.

  • Heat the reaction mixture at 120-140 °C for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a solution of sodium thiosulfate to quench the excess iodine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(o-tolyl)-6-nitrochromone.

Step 3: Reduction to 2-(o-tolyl)-6-aminochromone

  • To a solution of 2-(o-tolyl)-6-nitrochromone (1.0 eq) in ethanol or a mixture of ethanol and concentrated hydrochloric acid, add stannous chloride dihydrate (SnCl₂·2H₂O) (5.0 eq) in portions.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(o-tolyl)-6-aminochromone.

Postulated Medicinal Chemistry Applications

Based on the known biological activities of structurally related 2-arylchromones and the specific functionalities of 2-(o-tolyl)-6-aminochromone, we can hypothesize its potential in two primary therapeutic areas: oncology and neurodegenerative diseases.

Anticancer Activity

The presence of the 2-aryl moiety is a common feature in many anticancer chromone derivatives. The o-tolyl group may confer selectivity towards certain kinases or other protein targets. The 6-amino group can enhance interactions with the target and improve the compound's pharmacokinetic profile.

Hypothesized Mechanism of Action:

A plausible anticancer mechanism for 2-(o-tolyl)-6-aminochromone could involve the modulation of key signaling pathways implicated in cancer progression, such as the PI3K/Akt/mTOR or MAPK/ERK pathways. Inhibition of these pathways can lead to decreased cell proliferation, induction of apoptosis, and inhibition of angiogenesis.

Diagram: Potential Anticancer Signaling Pathway Inhibition

Anticancer_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Survival Compound 2-(o-tolyl)-6-aminochromone Compound->PI3K Inhibition Compound->Akt Inhibition Neuroprotection_Pathway OxidativeStress Oxidative Stress (e.g., H2O2) ROS Reactive Oxygen Species (ROS) OxidativeStress->ROS Neuroinflammation Neuroinflammation (e.g., LPS) Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Neuroinflammation->Cytokines MitochondrialDysfunction Mitochondrial Dysfunction ROS->MitochondrialDysfunction NeuronalDamage Neuronal Damage & Apoptosis Cytokines->NeuronalDamage MitochondrialDysfunction->NeuronalDamage Compound 2-(o-tolyl)-6-aminochromone Compound->ROS Scavenging Compound->Cytokines Inhibition Compound->MitochondrialDysfunction Protection

Caption: Postulated mechanisms of neuroprotection by the compound.

Experimental Protocols for Biological Evaluation

To validate the hypothesized medicinal chemistry applications of 2-(o-tolyl)-6-aminochromone, a series of in vitro assays are recommended.

In Vitro Anticancer Activity Assays

a) Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cells. [3]

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) for selectivity assessment.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of 2-(o-tolyl)-6-aminochromone (e.g., 0.1 to 100 µM) for 48 or 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Dissolve the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) value.

b) Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis by the compound.

  • Protocol:

    • Treat cancer cells with the IC₅₀ concentration of the compound for 24 hours.

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

c) Western Blot Analysis for Signaling Pathway Proteins

This technique is used to assess the effect of the compound on the expression and phosphorylation of key proteins in signaling pathways.

  • Protocol:

    • Treat cancer cells with the compound for a specified time.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK).

    • Incubate with a secondary antibody and visualize the protein bands using a chemiluminescence detection system.

Data Presentation: Hypothetical Anticancer Activity
Cell LineIC₅₀ (µM) of 2-(o-tolyl)-6-aminochromone
MCF-7 (Breast Cancer)5.2
A549 (Lung Cancer)8.7
HCT116 (Colon Cancer)6.5
HEK293 (Normal)> 50
In Vitro Neuroprotection Assays

a) Neurotoxicity Assay

This assay evaluates the ability of the compound to protect neuronal cells from a neurotoxin. [4][5]

  • Cell Line: Human neuroblastoma cell line SH-SY5Y. [6]* Neurotoxin: 6-hydroxydopamine (6-OHDA) for a Parkinson's disease model or hydrogen peroxide (H₂O₂) for an oxidative stress model. [6]* Protocol:

    • Differentiate SH-SY5Y cells into a neuronal phenotype.

    • Pre-treat the cells with various concentrations of 2-(o-tolyl)-6-aminochromone for 2 hours.

    • Expose the cells to the neurotoxin for 24 hours.

    • Assess cell viability using the MTT assay.

b) Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay quantifies the antioxidant capacity of the compound within cells.

  • Protocol:

    • Treat SH-SY5Y cells with the compound and then with an ROS inducer (e.g., H₂O₂).

    • Incubate the cells with a fluorescent probe, such as DCFH-DA.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

c) Measurement of Pro-inflammatory Cytokines

This assay determines the anti-inflammatory effect of the compound in microglial cells.

  • Cell Line: Murine microglial cell line BV-2.

  • Inflammatory Stimulus: Lipopolysaccharide (LPS).

  • Protocol:

    • Pre-treat BV-2 cells with the compound for 1 hour.

    • Stimulate the cells with LPS for 24 hours.

    • Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

Data Presentation: Hypothetical Neuroprotective Activity
AssayModelOutcome
Neuroprotection6-OHDA-induced toxicity in SH-SY5Y cells60% increase in cell viability at 10 µM
AntioxidantH₂O₂-induced ROS in SH-SY5Y cells45% reduction in ROS levels at 10 µM
Anti-inflammatoryLPS-induced TNF-α release in BV-2 cells55% inhibition of TNF-α release at 10 µM

Conclusion and Future Directions

2-(o-tolyl)-6-aminochromone represents a promising, yet largely unexplored, scaffold in medicinal chemistry. Based on the extensive biological activities of related 2-arylchromones, this compound is predicted to possess significant potential as both an anticancer and a neuroprotective agent. The presence of the o-tolyl and 6-amino substituents provides unique structural features that can be exploited for the development of potent and selective therapeutics.

The synthetic and experimental protocols detailed in this guide provide a robust framework for the systematic investigation of 2-(o-tolyl)-6-aminochromone. Future research should focus on:

  • Synthesis and Characterization: The successful synthesis and thorough characterization of the title compound.

  • In-depth Biological Evaluation: Comprehensive in vitro and subsequent in vivo studies to validate its anticancer and neuroprotective properties.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and evaluation of a library of analogs to optimize potency, selectivity, and pharmacokinetic properties.

  • Target Identification: Elucidation of the specific molecular targets and mechanisms of action.

By following the roadmap laid out in this technical guide, the scientific community can effectively explore the therapeutic potential of 2-(o-tolyl)-6-aminochromone and contribute to the development of novel drugs for the treatment of cancer and neurodegenerative diseases.

References

  • Jalili-Baleh, L., Hojati, H., Rastegari, A., Ghasemzadeh, M. A., & Abolhasani, M. M. (2020). Chromone–lipoic acid conjugate: Neuroprotective agent having acceptable butyrylcholinesterase inhibition, antioxidant and copper-chelation activities. DARU Journal of Pharmaceutical Sciences, 28(1), 131-143. [Link]

  • Voronkov, A., Khakimova, T., Chefranova, Z., & Gerasimova, E. (2022). Chromone derivatives suppress neuroinflammation and improve mitochondrial function in the sporadic form of Alzheimer's disease under experimental conditions. Iranian Journal of Basic Medical Sciences, 25(10), 1205. [Link]

  • InnoSer. (2025, November 25). In vitro neurology assays. [Link]

  • Kumar, A., & Singh, A. (2022). Recent advancements in chromone as a privileged scaffold towards the development of small molecules for neurodegenerative therapeutics. RSC Medicinal Chemistry, 13(9), 1039-1056. [Link]

  • Singh, G., Sharma, A., & Kumar, P. (2021). Investigations of 3-Hydroxy Chromone Derivatives as Multipotent Therapeutics for the Treatment of Alzheimer's Disease: In Silico and In Vitro Interventions and Fluorescence Studies. ACS Chemical Neuroscience, 12(1), 138-153. [Link]

  • López-Coronado, J. M., et al. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening. PLoS ONE, 16(3), e0248423. [Link]

  • Innoprot. (n.d.). Alzheimer's Disease in vitro models. [Link]

  • Poeta, E., Massenzio, F., Babini, G., & Monti, B. (2022). Cell-Based Assays to Assess Neuroprotective Activity. In Methods in Molecular Biology (Vol. 2426, pp. 225-241). Humana, New York, NY. [Link]

  • Purwono, B., Novitasari, D., & Sari, Y. P. (2021). Synthesis of 2-styrylchromones: In vitro and in silico anticancer activity evaluation. Indonesian Journal of Chemistry, 21(1), 181-190. [Link]

  • Al-Hussain, S. A., & Ali, M. R. (2023). A Concise Review of the Recent Structural Explorations of Chromones as MAO-B Inhibitors: Update from 2017 to 2023. Pharmaceuticals, 16(9), 1310. [Link]

  • Fernández, L. A. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug design, development and therapy, 9, 1213. [Link]

  • El-Gamal, M. I., et al. (2024). Exploring chromone-2-carboxamide derivatives for triple-negative breast cancer targeting EGFR, FGFR3, and VEGF pathways: Design, synthesis, and preclinical insights. Drug Development Research. [Link]

  • Gandin, V., & Fernandes, D. L. (2024). Biochemical assays for evaluating anticancer activity and validating mechanisms of action in coordination/organometallic compounds: a review. Dalton Transactions. [Link]

  • Elbadawi, M. M., et al. (2022). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 355-378. [Link]

  • Watts, C. (n.d.). Graphviz Tutorial. Oreate AI. [Link]

  • Teti, D. (2025, November 14). Unlocking Visual Pathways: A Friendly Guide to Graphviz and the DOT Language. [Link]

  • JoVE. (2022, July 7). Assessing Specificity of Anticancer Drugs In Vitro [Video]. YouTube. [Link]

  • The Coding Cave. (2021, January 14). Graphviz tutorial [Video]. YouTube. [Link]

  • Elbadawi, M. M., et al. (2021). 2-Arylquinolines as novel anticancer agents with dual EGFR/FAK kinase inhibitory activity: synthesis, biological evaluation, and molecular modelling insights. ResearchGate. [Link]

  • Bationo, R. B., et al. (2021). Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone. Open Journal of Medicinal Chemistry, 11(3), 49-65. [Link]

  • Maj, M., et al. (2025). Chromanone derivatives: Evaluating selective anticancer activity across human cell lines. European Journal of Medicinal Chemistry, 117771. [Link]

  • Silva, V. L., et al. (2018). Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands. Molecules, 23(11), 2991. [Link]

Sources

Exploratory

Biological Targets for 6-Amino-Chromen-4-One Derivatives: An In-depth Technical Guide

Abstract The 6-amino-chromen-4-one scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse array of molecules with significant therapeutic potential. These derivatives have demonstrated...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 6-amino-chromen-4-one scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse array of molecules with significant therapeutic potential. These derivatives have demonstrated a remarkable capacity to interact with a wide range of biological targets, leading to their investigation in oncology, neurodegenerative diseases, and infectious diseases. This in-depth technical guide provides a comprehensive overview of the key biological targets of 6-amino-chromen-4-one derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols for target identification and validation. This guide aims to be a valuable resource for the rational design and development of novel therapeutics based on the 6-amino-chromen-4-one framework.

Introduction: The Versatile 6-Amino-Chromen-4-One Scaffold

The chromen-4-one (also known as chromone) core is a heterocyclic motif found in many natural products and synthetic compounds with a broad spectrum of biological activities.[1] The introduction of an amino group at the 6-position significantly enhances the pharmacological profile of the chromen-4-one scaffold, providing a key point for chemical modification and interaction with biological macromolecules. This has led to the development of a multitude of 6-amino-chromen-4-one derivatives with activities ranging from anticancer and antimicrobial to the modulation of central nervous system targets.[2] The versatility of this scaffold lies in its rigid, planar structure, which can be readily functionalized at various positions to optimize potency, selectivity, and pharmacokinetic properties. This guide will explore the key biological targets that have been identified for this promising class of compounds.

Key Biological Targets and Mechanisms of Action

6-Amino-chromen-4-one derivatives have been shown to interact with several important classes of biological targets. The following sections will discuss these targets in detail, including their roles in disease, the proposed mechanisms of inhibition or modulation by chromen-4-one derivatives, and insights into their structure-activity relationships (SAR).

Enzymes in Neurodegenerative Diseases

A significant area of investigation for 6-amino-chromen-4-one derivatives has been their potential in treating neurodegenerative disorders like Alzheimer's disease. This has been driven by their ability to inhibit key enzymes involved in the pathophysiology of these conditions.

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are responsible for the hydrolysis of the neurotransmitter acetylcholine.[3] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease, as it increases acetylcholine levels in the brain, improving cognitive function.[3] Several 6-amino-chromen-4-one derivatives have been identified as potent inhibitors of both AChE and BChE.[4][5]

  • Mechanism of Action: These derivatives typically act as competitive or mixed-type inhibitors, binding to the catalytic active site (CAS) and/or the peripheral anionic site (PAS) of the cholinesterase enzymes.[3][6] The chromen-4-one core often interacts with key aromatic residues in the active site gorge, such as Trp84 and Trp279 in AChE, through π-π stacking interactions.[6] The amino substituent at the 6-position can be modified with various side chains to extend into and interact with the PAS, leading to dual-binding site inhibition.[7]

  • Structure-Activity Relationship (SAR): The nature of the substituent on the 6-amino group is crucial for activity and selectivity. Elongation of an imine side chain has been shown to improve AChE activity, while reduction to the corresponding amine is often essential for BChE inhibition.[3] The incorporation of cyclic amines, such as piperidine or morpholine, connected via an alkoxy linker to the 6-position of the chromen-4-one core, has yielded potent dual inhibitors of AChE and MAO-B.[8]

Monoamine oxidases A and B are mitochondrial enzymes that catalyze the oxidative deamination of neurotransmitters like serotonin, dopamine, and norepinephrine.[9] Inhibition of MAOs, particularly MAO-B, can increase dopamine levels and is a therapeutic strategy for Parkinson's disease and depression.[10] Chromen-4-one derivatives have emerged as potent and selective MAO inhibitors.[11]

  • Mechanism of Action: These compounds typically act as reversible, competitive inhibitors.[12] The chromen-4-one ring system is thought to orient itself within the active site of the enzyme, with the unsubstituted face of the heterocyclic core directed towards the flavin adenine dinucleotide (FAD) cofactor.[8]

  • Structure-Activity Relationship (SAR): Substitutions on the chromen-4-one ring significantly influence potency and selectivity. For instance, 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one is a potent and selective inhibitor of MAO-A, while the related 2-(1-methylpropyl) derivative shows potent and low-selective inhibition of MAO-B.[12] The position of substituents is also critical; a benzyloxy group at the 6-position of the chromone ring leads to potent MAO-B inhibitors, whereas substitution at the 5-position results in significantly weaker inhibition.[11]

Receptors in the Central Nervous System

Beyond enzyme inhibition, 6-amino-chromen-4-one derivatives have been shown to modulate the activity of key receptors in the central nervous system.

Sigma receptors are a unique class of intracellular proteins implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease and neuropathic pain.[13][14] They are considered attractive targets for the development of novel therapeutics.

  • Mechanism of Modulation: 6-amino-chromen-4-one derivatives can act as high-affinity ligands for both σ1 and σ2 receptors.[13] The interaction is often dependent on the nature of the aminoalkoxy side chain attached to the chromone core.

  • Structure-Activity Relationship (SAR): The position of the aminoalkoxy side chain on the chromone ring is critical for binding affinity, with the 7-position generally being preferred over the 5- or 6-positions.[15] Non-coplanar substituents at the 2-position of the chromone ring have been shown to improve binding affinity.[15] For example, 6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-one has been identified as a multi-target ligand with affinity for σ1/σ2 receptors in addition to its inhibitory activity against AChE and MAO-B.[13] A derivative, 6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-one, exhibited a high affinity for the σ1 receptor with a Ki value of 27.2 nM.

Targets in Oncology

The anticancer properties of 6-amino-chromen-4-one derivatives are linked to their ability to interfere with key cellular processes, including the maintenance of telomeres and the regulation of cell signaling pathways.

Telomerase is a reverse transcriptase that maintains the length of telomeres, the protective caps at the ends of chromosomes. This enzyme is reactivated in the vast majority of cancer cells, allowing them to bypass replicative senescence and achieve cellular immortality. Inhibition of telomerase is therefore a promising strategy for cancer therapy.

  • Mechanism of Action: Certain chromen-4-one derivatives have been shown to inhibit telomerase activity. One proposed mechanism involves the downregulation of dyskerin, a protein essential for the stability and function of the telomerase complex. By reducing the expression of dyskerin, these compounds disrupt the telomerase holoenzyme, leading to telomere shortening and ultimately cell cycle arrest and apoptosis.[1]

  • Structure-Activity Relationship (SAR): The introduction of a trimethoxyphenyl group at the 2-position and a piperazine-containing side chain at the 3-position of the chromen-4-one scaffold has yielded potent telomerase inhibitors. Further studies have shown that 2-phenyl-4H-chromone derivatives containing amide and 1,3,4-oxadiazole moieties also exhibit significant telomerase inhibitory activity.[2]

Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, and their dysregulation is a hallmark of cancer. While the exploration of 6-amino-chromen-4-one derivatives as kinase inhibitors is an emerging area, some specific targets have been identified.

  • Rho-Associated Coiled-Coil Containing Protein Kinases (ROCKs): 4H-chromen-4-one derivatives have been identified as a new class of ROCK inhibitors. The most active compound from one study showed excellent selectivity for ROCK I and ROCK II against a panel of 387 other kinases.

  • Casein Kinase 2 (CK2): Virtual screening of a combinatorial library of 4H-4-chromenones led to the identification of derivatives that inhibit CK2 activity in the micromolar range.

G Protein-Coupled Receptors (GPCRs)

GPR55 is an orphan GPCR that has been implicated in various physiological and pathological processes, including inflammation, neurodegeneration, and cancer.

  • Mechanism of Modulation: Chromen-4-one derivatives have been developed as both agonists and antagonists of GPR55. The functional outcome depends on the substitution pattern on the chromen-4-one scaffold.

  • Structure-Activity Relationship (SAR): A series of chromen-4-one-2-carboxylic acid derivatives with substituted 8-benzamido residues have been synthesized and evaluated. Lipophilic substituents on the benzamido moiety were found to be important for GPR55 activity. Halogen substitution at the 6-position also influenced the efficacy of these compounds. For example, 6-Chloro-8-(3-((5-cyclohexylpentyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid was identified as a potent GPR55 agonist with an EC50 of 0.196 μM, while 8-(3-(cyclohexylmethoxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acid acted as an antagonist with an IC50 of 8.23 μM.

Experimental Protocols for Target Identification and Validation

The identification and validation of the biological targets of small molecules are critical steps in drug discovery. This section provides detailed, step-by-step methodologies for key experiments relevant to the study of 6-amino-chromen-4-one derivatives.

Target Identification: Affinity Purification-Mass Spectrometry (AP-MS)

AP-MS is a powerful technique for identifying the protein binding partners of a small molecule. The small molecule is immobilized on a solid support and used as "bait" to capture its interacting proteins from a cell lysate.

Protocol: On-Bead Affinity Purification

  • Immobilization of the 6-Amino-Chromen-4-One Derivative:

    • Synthesize a derivative of the 6-amino-chromen-4-one with a suitable linker attached to a position that does not interfere with its biological activity (determined through SAR studies). The linker should have a terminal reactive group (e.g., carboxylic acid, amine) for covalent attachment to the solid support.

    • Activate agarose beads (e.g., NHS-activated Sepharose) according to the manufacturer's instructions.

    • Incubate the linker-modified chromen-4-one derivative with the activated beads to achieve covalent immobilization.

    • Wash the beads extensively to remove any non-covalently bound compound.

  • Preparation of Cell Lysate:

    • Culture cells of interest to a high density.

    • Harvest the cells and wash them with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Affinity Purification:

    • Incubate the immobilized chromen-4-one derivative beads with the cell lysate (typically 1-5 mg of total protein) for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate the lysate with beads that have been treated with a mock immobilization procedure or with an immobilized inactive analog of the compound.

    • Wash the beads several times with lysis buffer to remove non-specific binding proteins.

    • Elute the bound proteins from the beads using a competitive elution with an excess of the free 6-amino-chromen-4-one derivative or by using a denaturing elution buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE.

    • Visualize the proteins by Coomassie blue or silver staining.

    • Excise the protein bands that are specific to the active compound pull-down.

    • Perform in-gel tryptic digestion of the excised protein bands.

    • Analyze the resulting peptides by LC-MS/MS.

    • Identify the proteins by searching the acquired MS/MS data against a protein database using a search engine like Mascot or Sequest.

AP_MS_Workflow cluster_preparation Preparation cluster_purification Purification cluster_analysis Analysis Immobilization Immobilize 6-Amino-Chromen-4-One on Beads Incubation Incubate Beads with Lysate Lysate_Prep Prepare Cell Lysate Lysate_Prep->Incubation Washing Wash Beads Incubation->Washing Elution Elute Bound Proteins Washing->Elution SDS_PAGE SDS-PAGE Elution->SDS_PAGE Digestion In-Gel Tryptic Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Protein_ID Protein Identification LC_MS->Protein_ID TRAP_Assay_Workflow cluster_prep Sample Preparation cluster_reaction TRAP Reaction cluster_analysis Analysis Cell_Treatment Treat Cells with Chromenone Derivative Lysate_Prep Prepare Cell Lysate Cell_Treatment->Lysate_Prep Telomerase_Extension Telomerase Extension Lysate_Prep->Telomerase_Extension PCR_Amplification PCR Amplification Telomerase_Extension->PCR_Amplification PAGE Polyacrylamide Gel Electrophoresis PCR_Amplification->PAGE Visualization Fluorescent Visualization PAGE->Visualization Quantification Data Quantification Visualization->Quantification

Caption: Workflow for the Telomeric Repeat Amplification Protocol (TRAP) Assay.

Quantitative Data Summary

The following tables summarize the reported biological activities of representative 6-amino-chromen-4-one derivatives against various targets.

Table 1: Cholinesterase and Monoamine Oxidase Inhibition

Compound IDTargetIC50 / KiReference
6-(4-(piperidin-1-yl)butoxy)-4H-chromen-4-oneAChE5.58 µM (IC50)[8]
MAO-B7.20 µM (IC50)[8]
6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-oneBChE-
σ1 Receptor27.2 nM (Ki)
Amino-7,8-dihydro-4H-chromenone derivative 4kBChE0.65 µM (IC50)[4][5]
0.55 µM (Ki)
5,7-dihydroxy-2-isopropyl-4H-chromen-4-oneMAO-A2.70 µM (IC50)[12]
0.94 µM (Ki)[12]
5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-oneMAO-B3.42 µM (IC50)[12]
1.89 µM (Ki)[12]

Table 2: GPR55 Modulation

Compound IDActivityEC50 / IC50Reference
6-Chloro-8-(3-((5-cyclohexylpentyl)oxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acidAgonist0.196 µM (EC50)
8-(3-(cyclohexylmethoxy)benzamido)-4-oxo-4H-chromene-2-carboxylic acidAntagonist8.23 µM (IC50)
4-oxo-8-(3-phenethoxybenzamido)-4H-chromene-2-carboxylic acidAntagonist3.96 µM (IC50)

Table 3: Sigma Receptor Binding

Compound IDTargetKiReference
6-(3-(azepan-1-yl)propoxy)-4H-chromen-4-oneσ1 Receptor27.2 nM
7-[[7-(4-hydroxypiperidyl)heptyl]oxy]-2-phenylchromoneσ Receptor16 nM (IC50)[15]

Signaling Pathway Visualization

The following diagram illustrates a simplified signaling pathway that can be modulated by 6-amino-chromen-4-one derivatives, focusing on their potential roles in neuroprotection and cancer.

Signaling_Pathways cluster_neuro Neuroprotection cluster_onco Oncology ACh Acetylcholine AChE AChE ACh->AChE Hydrolysis Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Degradation Chromenone_Neuro 6-Amino-Chromen-4-One (Neuroprotective) Chromenone_Neuro->AChE Inhibition Chromenone_Neuro->MAOB Inhibition Telomerase Telomerase Cell_Immortalization Cell Immortalization Telomerase->Cell_Immortalization Enables Chromenone_Onco 6-Amino-Chromen-4-One (Anticancer) Chromenone_Onco->Telomerase Inhibition

Sources

Foundational

Strategic Synthesis of 6-Amino-2-arylchromen-4-ones: A Technical Guide

Topic: Literature review on 6-amino-2-arylchromen-4-one synthesis Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary The 6-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature review on 6-amino-2-arylchromen-4-one synthesis Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

The 6-amino-2-arylchromen-4-one (6-aminoflavone) scaffold represents a privileged structure in medicinal chemistry, serving as a critical pharmacophore for tyrosine kinase inhibitors, anti-inflammatory agents, and fluorescent molecular probes.[1] The C6-amino group acts as a versatile chemical handle, allowing for late-stage diversification via acylation, sulfonylation, or reductive amination to generate extensive Structure-Activity Relationship (SAR) libraries.

This technical guide synthesizes field-proven methodologies for constructing this scaffold. Unlike generic reviews, this document prioritizes the Nitro-Chalcone Oxidative Cyclization route as the most robust, scalable protocol, while providing the Baker-Venkataraman Rearrangement as a high-fidelity alternative for sterically demanding substrates.

Part 1: Retrosynthetic Analysis & Strategic Disconnections

To access the 6-aminoflavone core efficiently, the synthetic strategy must address two challenges: constructing the pyrone ring (ring C) and installing the nitrogen functionality without compromising the


-unsaturated ketone system.

Primary Disconnection: The most logical disconnection occurs at the C2-C1' bond (flavone numbering), tracing back to a 2'-hydroxychalcone . Functional Group Strategy: Direct amination of the flavone core is regiochemically difficult.[1] Therefore, the nitrogen is best introduced as a nitro group (


) in the starting acetophenone, carried through cyclization, and reduced in the final step.
Diagram 1: Retrosynthetic Logic

Retrosynthesis Target 6-Amino-2-arylchromen-4-one (Target Molecule) NitroFlavone 6-Nitro-2-arylchromen-4-one (Precursor) Target->NitroFlavone Chemoselective Reduction Chalcone 2'-Hydroxy-5'-nitrochalcone (Key Intermediate) NitroFlavone->Chalcone Oxidative Cyclization (I2/DMSO) StartMat 2-Hydroxy-5-nitroacetophenone + Aryl Aldehyde Chalcone->StartMat Claisen-Schmidt Condensation

Caption: Retrosynthetic disconnection showing the "Nitro-Chalcone" pathway as the preferred route for introducing the C6-nitrogen.

Part 2: The Gold Standard Protocol (Oxidative Cyclization)

The most reproducible route for 6-aminoflavones involves the oxidative cyclization of chalcones using Iodine in DMSO (


).[1] This method avoids the harsh acidic conditions of earlier protocols (e.g., sulfuric acid cyclization) which can degrade sensitive substituents.
Step 1: Claisen-Schmidt Condensation

Objective: Synthesis of 2'-hydroxy-5'-nitrochalcone.[1] Reaction: 2-hydroxy-5-nitroacetophenone + Ar-CHO


 Chalcone.[1]
  • Expert Insight: The nitro group on the acetophenone ring increases the acidity of the phenol, making the starting material more reactive. However, it also withdraws electrons from the methyl ketone, potentially slowing enolate formation. High-concentration base (40-50% KOH) is often required to drive this to completion [1].[1]

Step 2: Oxidative Cyclization ( )

Objective: Ring closure to form 6-nitroflavone.[1] Mechanism: The reaction proceeds via iodination of the alkene, intramolecular attack by the phenoxide, and subsequent elimination of HI. DMSO acts as the oxidant (regenerating


 from HI).[1]
Step 3: Chemoselective Reduction

Objective: Conversion of


 to 

without reducing the C2=C3 double bond or the C4 carbonyl.[1] Recommended Reagent: Tin(II) Chloride (

)
or Sodium Dithionite (

)
.[1]
  • Why not Catalytic Hydrogenation? While

    
     is standard, it carries a high risk of reducing the C2=C3 double bond to form a flavanone or reducing the ketone [2]. 
    
    
    
    is highly chemoselective for nitro groups in the presence of
    
    
    -unsaturated ketones.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of 6-Nitroflavone (The Method)

Source Grounding: Adapted from BenchChem Protocols [1] and related oxidative cyclization literature [3].

  • Reagents: Dissolve 2'-hydroxy-5'-nitrochalcone (1.0 equiv) in DMSO (10-15 volumes).

  • Catalyst: Add Iodine (

    
    ) (0.1 - 1.0 equiv).[1] Note: While catalytic amounts work, stoichiometric iodine often accelerates the reaction significantly.
    
  • Conditions: Heat the mixture to 130°C for 2–4 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Pour the reaction mixture into crushed ice containing 20% Sodium Thiosulfate (

    
    ). The thiosulfate is critical to quench excess iodine, preventing product contamination.[1]
    
  • Isolation: Filter the precipitate, wash with copious water, and recrystallize from Ethanol/DMF.

Protocol B: Reduction to 6-Aminoflavone (The Method)

Source Grounding: Validated by standard nitro-reduction methodologies [4].[1]

  • Suspension: Suspend 6-nitroflavone (1 mmol) in Ethanol (20 mL).

  • Reagent Addition: Add

    
     (5 mmol, 5.0 equiv).
    
  • Reaction: Reflux at 70-80°C for 3–6 hours. The yellow suspension typically turns clear or deep orange upon completion.[1]

  • Workup (Critical Step):

    • Cool and pour into ice water.

    • Adjust pH to ~8 using saturated

      
       or dilute NaOH.[1] Caution: Tin salts form a gelatinous precipitate at neutral pH.[1] Use Celite filtration to remove tin salts before extraction.
      
    • Extract with Ethyl Acetate (

      
       mL).[1]
      
  • Purification: Flash column chromatography (DCM:MeOH 95:5).

Diagram 2: Oxidative Cyclization Mechanism

Mechanism Step1 Chalcone (Enol Form) Step2 Iodonium Intermediate Step1->Step2 I2 / DMSO Step3 Cyclized Flavanone Step2->Step3 -HI (Intramol. Attack) Step4 6-Nitroflavone (Oxidized) Step3->Step4 -HI / DMSO (Oxidation)

Caption: Mechanistic flow of the I2/DMSO oxidative cyclization. DMSO acts as both solvent and co-oxidant.

Part 4: Critical Review of Reduction Methods

Choosing the wrong reduction method is the most common failure point in this synthesis.[1] The table below compares methods specifically for the nitro-flavone substrate.

MethodReagentsChemoselectivity (Nitro vs C=C)YieldNotes
Béchamp Reduction

Excellent80-90%"Green" method.[1] Requires filtration of iron sludge. Best for scale-up.
Tin Chloride

Excellent75-85%Reliable lab-scale method.[1] Workup can be messy due to tin emulsions.[1]
Dithionite

Excellent85-95%Highest Recommendation. Mild, aqueous conditions.[1] Very high yield [5].[1]
Cat. Hydrogenation

PoorVariableRisk of over-reduction to flavanone or tetrahydro-derivative.[1] Avoid unless strictly controlled.

Part 5: Alternative Pathway (Baker-Venkataraman)[1]

If the chalcone intermediate is unstable or difficult to isolate (common with electron-rich aldehydes), the Baker-Venkataraman Rearrangement is the alternative.

  • O-Acylation: 2-hydroxy-5-nitroacetophenone + Ar-COCl

    
     Ester.[1]
    
  • Rearrangement: Ester + Base (KOH/Pyridine)

    
     1,3-Diketone.
    
  • Cyclization: 1,3-Diketone +

    
    
    
    
    
    Flavone.[1][2]

Expert Note: This pathway is longer (3 steps vs 2 steps) but avoids the "chalcone solubility" bottleneck often seen with nitro-substituted chalcones [6].

References

  • BenchChem Technical Support. (2025).[1][2][3][4] Application Notes and Protocols: Oxidative Cyclization of Chalcones for Flavone Synthesis. BenchChem.[1][2][3][4] Link

  • BenchChem. (2025).[1][2][3][4] Strategies to avoid over-reduction of the nitro group.[1][4] BenchChem Troubleshooting Guide.[1] Link

  • Lahyani, A., & Trabelsi, M. (2016).[1][5] Ultrasonic-assisted synthesis of flavones by oxidative cyclization of 2'-hydroxychalcones using iodine monochloride.[1][5][6] Ultrasonics Sonochemistry, 31, 626-630.[5] Link

  • Aswale, S.R., et al. (2012).[1] Synthesis of 2-Hydroxy-3-nitro/amino-5-methyl-a-substituted Thiocarbamidoacetophenones. Asian Journal of Chemistry. Link

  • Bozorov, K., et al. (2004).[1] A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone. Molecules, 9, 1189-1193.[1] Link[1]

  • BenchChem. (2025).[1][2][3] Baker-Venkataraman Rearrangement for Flavone Synthesis.[1][2][7][8] BenchChem Application Note. Link

Sources

Protocols & Analytical Methods

Method

In Vitro Assay Protocols for Flavone-Based Enzyme Inhibitors: Targeting Cytochrome P450 3A4 and Xanthine Oxidase

Audience: Researchers, assay development scientists, and pharmacologists. Focus: Structure-Activity Relationship (SAR) screening, mechanism-based inhibition, and robust in vitro assay validation.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, assay development scientists, and pharmacologists. Focus: Structure-Activity Relationship (SAR) screening, mechanism-based inhibition, and robust in vitro assay validation.

Introduction & Mechanistic Rationale

Flavonoids, particularly the flavone subclass (e.g., apigenin, chrysin, acacetin), are ubiquitous polyphenolic compounds characterized by a planar backbone of two benzene rings linked via a heterocyclic pyran ring. In drug discovery, profiling the inhibitory potential of flavones against critical metabolic and pathological enzymes is a mandatory step.

As a Senior Application Scientist, I approach flavone screening by focusing on two high-value targets:

  • Cytochrome P450 3A4 (CYP3A4): CYP3A4 metabolizes approximately 50% of clinically prescribed drugs[1]. Flavones can act as potent inhibitors of CYP3A4, raising concerns for food-drug or herb-drug interactions[2]. The inhibition is often driven by the coordination of the flavone's hydroxyl groups with the enzyme's heme iron, leading to either reversible competition or irreversible (mechanism-based) inactivation[3].

  • Xanthine Oxidase (XO): XO catalyzes the oxidation of hypoxanthine to xanthine, and subsequently to uric acid. Overactivity leads to hyperuricemia and gout. Flavones act as competitive inhibitors by lodging into the molybdenum-pterin active site of XO, a mechanism highly dependent on hydroxyl substitutions at the 5, 7, and 4' positions[4].

Experimental Workflow & Logic

To ensure a self-validating experimental setup, both assays follow a rigorous sequence of pre-incubation, controlled initiation, and kinetic tracking.

Workflow Lib Flavone Library (DMSO Stock) PreInc Enzyme Pre-incubation (CYP3A4 or XO) Lib->PreInc Cofactor Add Cofactor/Substrate (NADPH / Xanthine) PreInc->Cofactor Time-dependent check Incubate Incubation at 37°C (Linear Velocity Phase) Cofactor->Incubate Detect Detection (HPLC-UV / Absorbance) Incubate->Detect Analyze IC50 & Kinetic Data Analysis Detect->Analyze

General in vitro workflow for evaluating flavone-based enzyme inhibition.

Protocol 1: Cytochrome P450 3A4 (CYP3A4) Inhibition Assay

This protocol utilizes testosterone 6β-hydroxylation or nifedipine oxidation as marker reactions to determine both the


 and the specific mechanism of inhibition (reversible vs. time-dependent)[2],[3].
Causality of Reagents:
  • 50 mM Potassium Phosphate Buffer (pH 7.4): Mimics physiological pH and provides the optimal ionic strength to maintain the structural integrity of the recombinant CYP3A4-CPR (cytochrome P450 reductase) complex.

  • NADPH Regenerating System: CYP reactions rapidly consume NADPH. Because NADPH degrades at 37°C, a regenerating system (Glucose-6-phosphate + G6P dehydrogenase) is mandatory to maintain steady-state cofactor levels, ensuring the reaction rate is strictly limited by the substrate/inhibitor[2].

Step-by-Step Methodology:
  • Preparation: Prepare a 100 µL reaction mixture in 50 mM potassium phosphate buffer (pH 7.4).

  • Enzyme & Inhibitor Addition: Add 5 pmol of recombinant human CYP3A4. Add the flavone inhibitor (serial dilutions from 0.1 to 100 µM).

    • Critical Step: Flavones are highly hydrophobic. Keep the final DMSO concentration

      
       v/v to prevent solvent-induced denaturation of the CYP enzyme.
      
  • Pre-incubation (Differentiating Mechanism):

    • For Direct (Reversible) Inhibition: Do not pre-incubate with NADPH. Proceed immediately to step 4.

    • For Time-Dependent (Irreversible) Inhibition: Pre-incubate the enzyme, flavone, and NADPH regenerating system for 30 minutes at 37°C before adding the substrate. This allows reactive intermediate adducts to bind covalently to the heme[3].

  • Initiation: Add 200 µM testosterone (marker substrate) and 15 µL of the NADPH generating system to initiate the reaction. Incubate at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., dexamethasone).

  • Detection: Centrifuge at 10,000 × g for 10 minutes to pellet proteins. Analyze the supernatant via HPLC-UV or LC-MS/MS to quantify the formation of 6β-hydroxytestosterone.

Protocol 2: Xanthine Oxidase (XO) Inhibition Assay

This label-free spectrophotometric assay measures the competitive inhibition of XO by monitoring the continuous formation of uric acid[5].

Causality of Reagents & Detection:
  • Detection at 295 nm: Xanthine (substrate) and uric acid (product) have distinct absorption spectra. Uric acid exhibits a strong, specific absorption peak at 295 nm, allowing for real-time kinetic monitoring of the initial reaction velocity (

    
    ).
    
  • Background Subtraction (Crucial for Flavones): Flavones are highly conjugated planar molecules that heavily absorb in the UV spectrum (250–350 nm). If the inherent absorbance of the flavone is not blanked prior to substrate addition, it will mask the uric acid peak, yielding false negatives.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare 50 mM phosphate buffer (pH 7.5).

  • Inhibitor Preparation: Dissolve flavones in DMSO, then dilute in buffer to create a concentration gradient (e.g., 0.1 to 50 µM).

  • Enzyme Complexing: In a 96-well UV-transparent microplate, combine 50 µL of the flavone solution with 50 µL of bovine milk Xanthine Oxidase (0.1 U/mL).

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the flavone to equilibrate within the molybdenum-pterin active site[4].

  • Initiation: Add 100 µL of 0.15 mM xanthine solution to all wells using a multichannel pipette to initiate the reaction simultaneously.

  • Kinetic Reading: Immediately read the plate at 295 nm kinetically (every 1 minute for 15 minutes) using a microplate reader.

  • Data Analysis: Calculate the initial velocity (slope of the linear phase). Determine the % inhibition relative to the DMSO vehicle control.

Quantitative Data: Flavone Inhibitory Profiles

The structural nuances of flavones dictate their target affinity. For instance, acacetin and apigenin are exceptionally potent against XO, while chrysin shows strong, irreversible inhibition of CYP3A4 due to heme reduction[2],[3],[5].

Flavone AglyconeCYP3A4

(µM)
XO

(µM)
CYP3A4 Inhibition Mechanism
Acacetin 7.5 ± 2.70.58Mixed (Reversible & Irreversible)
Apigenin 8.4 ± 1.10.87Reversible
Chrysin 2.5 ± 0.6> 50.0Irreversible (Heme reduction)
Pinocembrin 4.3 ± 1.1N/AIrreversible
Allopurinol (Control)N/A4.20Competitive (XO Standard)
Ketoconazole (Control)0.05N/AReversible (CYP3A4 Standard)

Data synthesized from established in vitro characterizations[3],[5].

Self-Validation & Assay Troubleshooting (E-E-A-T)

To ensure your protocol is a self-validating system, implement the following quality controls:

  • Z'-Factor Calculation: For high-throughput screening of flavone libraries, calculate the Z'-factor using your positive controls (Ketoconazole for CYP3A4; Allopurinol for XO) and negative controls (DMSO vehicle). An assay is only deemed robust for screening if

    
    .
    
  • Solvent Tolerance Limits: CYP enzymes are notoriously sensitive to organic solvents. Always run a DMSO tolerance curve. If your flavone precipitates at

    
     DMSO in aqueous buffer, do not increase the DMSO. Instead, switch to a co-solvent system (e.g., 0.5% DMSO + 0.5% Acetonitrile) or utilize a detergent like CHAPS, provided it does not interfere with the enzyme's critical micelle concentration (CMC).
    
  • Inner Filter Effect (IFE) Correction: If adapting the CYP3A4 assay to a fluorescent format (e.g., using Vivid® substrates), be aware that yellow/orange flavones will quench the emitted fluorescence. Always run a fluorophore-spiked control well containing the flavone to calculate and correct for the IFE.

References

1.1 2.2 3.3 4.4 5.5

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 6-Amino-2-(2-methylphenyl)-4H-chromen-4-one

Ticket ID: FLV-SYN-006-OT Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Introduction: The "Nitro-Route" Strategy Welcome to the technical support hub for flavone synthesis. Yo...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: FLV-SYN-006-OT Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Introduction: The "Nitro-Route" Strategy

Welcome to the technical support hub for flavone synthesis. You are attempting to synthesize 6-amino-2-(2-methylphenyl)-4H-chromen-4-one .

Critical Advisory: Do not attempt to synthesize this directly using 2'-hydroxy-5'-aminoacetophenone. The free amine will interfere with the Baker-Venkataraman rearrangement and undergo oxidative degradation during cyclization.

The Validated Pathway:

  • Esterification: Coupling 2'-hydroxy-5'-nitroacetophenone with 2-methylbenzoyl chloride.

  • Rearrangement: Baker-Venkataraman shift to form the 1,3-diketone.

  • Cyclization: Acid-catalyzed ring closure to the 6-nitroflavone.

  • Reduction: Selective reduction of the nitro group to the amine.[1][2]

Visual Workflow & Logic

The following diagram outlines the critical path and decision points.

G Start Start: 2'-hydroxy-5'-nitroacetophenone + 2-methylbenzoyl chloride Step1 Step 1: Esterification (O-Benzoylation) Start->Step1 Check1 Checkpoint: Is Ester Yield >80%? Step1->Check1 Check1->Start No (See FAQ 1) Step2 Step 2: Baker-Venkataraman (Base-mediated Rearrangement) Check1->Step2 Yes Issue_Steric Warning: 2-Methyl Steric Hindrance Requires Anhydrous Conditions Step2->Issue_Steric Step3 Step 3: Cyclization (H2SO4 / AcOH) Step2->Step3 Step4 Step 4: Reduction (SnCl2) Step3->Step4 Final Target: 6-Amino-2-(2-methylphenyl)flavone Step4->Final

Caption: Validated synthetic workflow emphasizing the critical steric checkpoint at Step 2.

Module 1: Esterification & Rearrangement (The Bottleneck)

Context: The presence of the nitro group on the acetophenone ring (A-ring) and the methyl group on the benzoyl ring (B-ring) creates a "perfect storm" of electronic deactivation and steric hindrance.

FAQ 1: Why is my esterification yield low (<50%)?

Diagnosis: The 5'-nitro group is a strong electron-withdrawing group (EWG). It pulls electron density away from the phenoxide oxygen, making it a poor nucleophile. Furthermore, the intramolecular hydrogen bond between the phenol and the ketone carbonyl is extremely stable.

Protocol Adjustment:

  • Solvent: Do not use weak bases like triethylamine/DCM. Use anhydrous pyridine as both solvent and base.

  • Temperature: Heat is required to break the intramolecular H-bond.

  • Reagent: Use a 1.5 eq excess of 2-methylbenzoyl chloride.

FAQ 2: The Baker-Venkataraman rearrangement failed (recovered ester). Why?

Diagnosis: The ortho-methyl group on the B-ring (from 2-methylbenzoyl chloride) creates steric bulk that hinders the formation of the tetrahedral intermediate during the intramolecular Claisen condensation. Standard conditions (KOH/Pyridine) often fail here.

Troubleshooting Guide:

MethodConditionSuitability for o-Tolyl
Method A (Standard) KOH / Pyridine, 50°CLow. Often leads to hydrolysis back to starting materials due to sterics.
Method B (Anhydrous) K₂CO₃ / Acetone (Dry), RefluxModerate. Good for large scale, but requires 12-24h reflux.
Method C (Strong Base) LiHMDS / THF, -78°C to RT High. The lithium enolate is highly reactive and overcomes the steric barrier of the 2-methyl group [1].

Recommended Protocol (Method B - Robust):

  • Dissolve the ester (10 mmol) in dry acetone (50 mL).

  • Add anhydrous K₂CO₃ (30 mmol).

  • Reflux for 12 hours under Argon.

  • Critical Step: Acidify carefully with dilute acetic acid. The 1,3-diketone intermediate often exists as a yellow solid.

Module 2: Cyclization & Reduction

FAQ 3: My product turned into a black tar during cyclization.

Diagnosis: You likely used polyphosphoric acid (PPA) or extreme heat. The 2-methyl group is susceptible to radical oxidation at high temperatures, and the nitro group makes the ring electron-deficient, requiring harsher conditions that degrade the molecule.

Solution: Use the Glacial Acetic Acid / H₂SO₄ method.[3]

  • Dissolve the 1,3-diketone in Glacial AcOH.

  • Add catalytic conc. H₂SO₄ (0.5 mL per 10 mmol).

  • Reflux for 1 hour.

  • Pour onto crushed ice. The 6-nitro-2-(2-methylphenyl)chromen-4-one should precipitate as a solid.

FAQ 4: How do I reduce the nitro group without affecting the ketone?

Diagnosis: Catalytic hydrogenation (Pd/C) can sometimes reduce the C=C double bond of the flavone (pyrone ring) or the ketone, especially if the reaction runs too long.

The "Gold Standard" Protocol: Stannous Chloride (SnCl₂) Reduction This method is chemoselective for nitro groups in the presence of carbonyls and conjugated alkenes [2].

Step-by-Step Protocol:

  • Suspend: Place 6-nitro-2-(2-methylphenyl)chromen-4-one (1 mmol) in Ethanol (20 mL).

  • Add: Add SnCl₂·2H₂O (5 mmol) (5 equivalents is mandatory).

  • Acidify: Add concentrated HCl (2 mL) dropwise.

  • Heat: Reflux at 70-80°C for 2–3 hours. Monitor by TLC (the amine will be much more polar/lower Rf than the nitro compound).

  • Workup (Critical):

    • Cool to room temperature.[1][3][4][5]

    • Adjust pH to ~8 using saturated NaHCO₃ or 10% NaOH. Note: Tin salts will form a thick white slurry.

    • Filter the slurry through Celite to remove tin salts.

    • Extract the filtrate with Ethyl Acetate.

  • Result: Evaporation yields 6-amino-2-(2-methylphenyl)-4H-chromen-4-one .

Quantitative Benchmarks

Compare your results against these expected values to validate your process.

StepIntermediateExpected YieldAppearance
1 O-Benzoyl Ester85 - 92%White/Off-white crystals
2 1,3-Diketone60 - 75%Yellow solid (enol form)
3 6-Nitroflavone80 - 85%Pale yellow solid
4 6-Aminoflavone 70 - 80% Yellow/Orange powder

References

  • Ameen, D., & Snape, T. J. (2014).[6] Mechanism and Application of Baker–Venkataraman O→C Acyl Migration Reactions. Synthesis, 46, A-R.[6] Link

  • BenchChem Technical Division. (2025). Application Notes and Protocols for the Reduction of Nitro-Compounds via Stannous Chloride. BenchChem Protocols. Link

  • Zarghi, A., et al. (2015).[7] Design, Synthesis, and Biological Evaluation of New 2-Phenyl-4H-chromen-4-one Derivatives. Scientia Pharmaceutica, 83(1), 15–26. Link

Sources

Optimization

Technical Support Center: Separation of 6-amino-2-(2-methylphenyl)-4H-chromen-4-one

Introduction: The Molecular Challenge You are likely synthesizing 6-amino-2-(2-methylphenyl)-4H-chromen-4-one via the reduction of its nitro-precursor (6-nitro-2-(2-methylphenyl)-4H-chromen-4-one).[1] This specific flavo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Molecular Challenge

You are likely synthesizing 6-amino-2-(2-methylphenyl)-4H-chromen-4-one via the reduction of its nitro-precursor (6-nitro-2-(2-methylphenyl)-4H-chromen-4-one).[1] This specific flavone scaffold presents a unique purification challenge:

  • Solubility: The ortho-tolyl group at position 2 introduces steric twist, potentially altering solubility compared to planar flavones.[1]

  • Basicity: The C6-amino group is weakly basic (pKa ~ 3-4), which is the critical handle for separation, but it is prone to oxidation (browning) if handled aggressively.

  • Impurities: Common byproducts include the unreacted nitro-precursor (neutral), partially reduced azo/azoxy dimers (colored, neutral), and metal residues (Sn, Fe, or Pd) from the reduction step.

This guide prioritizes chemical selectivity (Acid-Base Switching) over brute-force chromatography to achieve high purity (>98%) with scalable yields.

Module 1: The "Acid-Base Switching" Protocol

Q: Chromatography is failing to separate the amine product from the nitro starting material. They co-elute. How do I fix this?

A: Stop relying on silica for the primary separation. The most robust method exploits the basicity of the amine. The nitro precursor is neutral and will not protonate under mild acidic conditions, whereas the amine will form a water-soluble salt.

The Protocol (Self-Validating System)
  • Dissolution: Dissolve the crude solid mixture in Ethyl Acetate (EtOAc) . Ensure complete dissolution.

  • Acid Extraction (The Switch):

    • Extract the organic layer with 1M or 2M HCl (aq) (3x).

    • Mechanism:[1][2] The 6-amino flavone protonates to form the hydrochloride salt

      
      , moving into the aqueous phase.[1] The nitro impurity and neutral dimers remain in the EtOAc layer.
      
    • Validation: The aqueous layer should take on a slight yellow tint (characteristic of flavone salts), while the organic layer retains the darker orange/brown impurities.

  • Wash: Wash the combined acidic aqueous extracts with fresh EtOAc (1x) to remove entrained neutrals.

  • Base Precipitation (The Recovery):

    • Cool the acidic aqueous solution to 0-5°C.

    • Slowly basify with 25% Ammonium Hydroxide (

      
      )  or saturated 
      
      
      
      until pH ~9-10.[1]
    • Observation: The product should precipitate out as a bright yellow/off-white solid.[1]

  • Filtration: Filter the solid, wash copiously with water, and dry.

Why this works: This method creates a "solubility filter" that physically excludes non-basic impurities.[1] If your product does not precipitate, check the pH (must be basic) or salt out with NaCl.

Visual Workflow: Acid-Base Purification Logic

AcidBaseExtraction Start Crude Mixture (Amine + Nitro + Byproducts) Solvent Dissolve in EtOAc Start->Solvent AcidStep Extract with 2M HCl Solvent->AcidStep PhaseSep Phase Separation AcidStep->PhaseSep OrgPhase Organic Phase (Contains Nitro, Azoxy, Neutrals) PhaseSep->OrgPhase Neutrals stay AqPhase Aqueous Phase (Contains Amine-HCl Salt) PhaseSep->AqPhase Amine migrates Discard Discard / Recycle OrgPhase->Discard Basify Basify with NH4OH (pH > 9) AqPhase->Basify Precipitate Precipitate 6-Amino Product Basify->Precipitate

Caption: Logical flow for separating basic 6-aminoflavones from neutral impurities using pH manipulation.

Module 2: Removing Metal Residues (Sn/Fe/Pd)

Q: I used


 (stannous chloride) for the reduction. My product is an off-color grey/brown sticky solid. How do I remove the tin? 

A: Tin residues form "sticky" coordination complexes with amino-flavones, often trapping solvent and lowering yield.[1] Standard extraction is insufficient.

Troubleshooting Steps:

  • The Fluoride Wash (Best for Sn):

    • If the product is still in the organic phase (before acid extraction), wash it with a saturated aqueous Potassium Fluoride (KF) solution.

    • Chemistry: Fluoride forms insoluble

      
       or water-soluble inorganic tin-fluoride complexes (
      
      
      
      ), breaking the tin-amine chelation [1].[1]
  • The Celite Filtration:

    • If the product is already solid but contaminated, redissolve in THF or hot EtOAc.

    • Add 10% w/w activated carbon and stir at reflux for 30 mins.

    • Filter hot through a pad of Celite .[1][3] This physically traps colloidal metal particles.[1]

  • Chelating Resins:

    • For Pd removal (if hydrogenation was used), use a thiourea-based scavenger resin (e.g., SiliaMetS® Thiol) stirred in the solution for 2-4 hours.

Module 3: Chromatographic Polishing

Q: After acid-base extraction, I still see a minor impurity (likely an isomer or trace azo-dimer). How do I optimize the column?

A: Aminoflavones often "tail" on silica due to the interaction between the basic amine and acidic silanols.

Optimization Table: Mobile Phase Strategies

IssueSymptomSolutionMechanism
Tailing Broad, streaky spots on TLCAdd 1% Triethylamine (TEA) to the mobile phase.[1]TEA blocks acidic silanol sites on the silica, allowing the amine to elute sharply.
Low Rf Product sticks to baselineUse DCM:Methanol (95:5) instead of Hex:EtOAc.Methanol provides the polarity needed to disrupt H-bonding; DCM solubilizes the aromatic core.[1]
Co-elution Impurity overlapsChange selectivity with Toluene:Acetone .[1]The

-

interactions of Toluene often separate planar impurities better than alkanes.[1]

Module 4: Recrystallization & Characterization

Q: How do I get the crystals suitable for X-ray or final biological assay?

A: Recrystallization is the final purity guarantee. For 6-amino-2-(2-methylphenyl)-4H-chromen-4-one, the ortho-methyl group disrupts packing, so standard flavone solvents (pure EtOH) might need modification.[1]

Recommended Solvent Systems:

  • Ethanol/Water: Dissolve in boiling Ethanol. Add hot water dropwise until turbidity persists. Cool slowly to RT, then 4°C.

  • Acetone/Hexane: Good for removing non-polar oils.[1] Dissolve in minimum acetone; layer hexane on top.

Physicochemical Data Validation

ParameterExpected Range/ObservationNotes
Appearance Pale yellow to tan needlesDark brown indicates oxidation or metal residue.[1]
Melting Point > 180°C (Typical for aminoflavones)Sharp range (<2°C) confirms purity.[1]
Solubility Soluble: DMSO, DMF, Hot EtOH, Dilute HCl. Insoluble: Water, Hexane.Test solubility in 1M HCl to confirm amine functionality.
1H NMR

~5.0-6.0 ppm (Broad Singlet, 2H)
Characteristic signal for

.

exchangeable.
Visual Workflow: Troubleshooting Decision Matrix

Troubleshooting Problem Impurity Detected Type Identify Type Problem->Type Neutral Neutral (Nitro/Dimer) Type->Neutral TLC: High Rf Metal Metal Residue (Sn/Pd) Type->Metal Color: Grey/Black Polar Polar/Salt Type->Polar TLC: Baseline Action1 Acid-Base Extraction Neutral->Action1 Action2 KF Wash or Scavenger Resin Metal->Action2 Action3 Water Wash or Recrystallization (EtOH) Polar->Action3

Caption: Decision matrix for selecting the correct purification method based on impurity type.

References

  • Tin Removal Methods : Renaud, P., Lacote, E., & Quaranta, L. (1998).[4] A simple and efficient method for the removal of tin residues from reaction mixtures. Tetrahedron Letters, 39(15), 2123-2126.[1] Link

  • Aminoflavone Synthesis & Properties : BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis of 6-Amino-4-methyl-2H-chromen-2-one. Link

  • General Flavone Purification : Cushman, M., & Nagarathnam, D. (1990). Synthesis and evaluation of aminoflavones as potential tyrosine kinase inhibitors. Journal of Medicinal Chemistry. Link

  • Recrystallization of Flavonoids : Wera, M., et al. (2011). Crystal structure of 3-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. Georgia Southern Commons.[1] Link

Sources

Troubleshooting

Resolution of NMR signals for o-tolyl methyl group in flavones

Technical Support Center: Advanced NMR Spectroscopy Division Ticket ID: #NMR-FLAV-ROT-001 Subject: Resolution of Broadened Methyl Signals in o-Tolyl Flavones Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced NMR Spectroscopy Division Ticket ID: #NMR-FLAV-ROT-001 Subject: Resolution of Broadened Methyl Signals in o-Tolyl Flavones Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are likely observing rotational line broadening caused by restricted rotation around the C2–C1' single bond connecting the flavone core and the o-tolyl (2-methylphenyl) ring. This is a dynamic NMR phenomenon, not necessarily an impurity.

Immediate Action:

  • Do not integrate the broad peak. It represents an intermediate exchange rate.

  • Run a High-Temperature (HT) NMR experiment (e.g., at 323 K or 343 K in DMSO-

    
    ).
    
    • Expected Result: The broad hump will sharpen into a distinct singlet as the rotation rate (

      
      ) exceeds the chemical shift time scale (Fast Exchange).
      

Module 1: Diagnostic & Mechanism

The Phenomenon: Atropisomerism & Steric Clash

In 2'-substituted flavones (like o-tolyl derivatives), the substituent at the 2'-position creates significant steric hindrance with the chromone moiety (specifically the H-3 proton or the O-1 lone pairs). This creates a rotational energy barrier (


).
  • Fast Exchange (High T): Rotation is faster than the NMR timescale. The methyl signal appears as a sharp, weighted average of all conformers.

  • Intermediate Exchange (Room T): Rotation rate

    
     chemical shift difference (
    
    
    
    ). The signal broadens, effectively "disappearing" into the baseline or appearing as a shapeless hump.
  • Slow Exchange (Low T): Rotation is "frozen" on the NMR timescale. You see distinct signals for each rotamer (e.g., syn and anti conformers).

Visualizing the Steric Conflict

The following diagram illustrates the mechanistic cause of your signal broadening and the decision pathway to resolve it.

FlavoneRotation Start Symptom: Broad/Missing 2'-Methyl Signal Mech Mechanism: C2-C1' Restricted Rotation (Steric Clash: 2'-Me vs 3-H/O1) Start->Mech Decision Goal: Quantify or Characterize? Mech->Decision Quant Goal: Integration/Purity (Need 1 Sharp Peak) Decision->Quant Quantification Char Goal: Conformer Analysis (Need Distinct Rotamers) Decision->Char Structural ID Action_Heat Action: High-Temp NMR (>323 K) Quant->Action_Heat Action_Cool Action: Low-Temp NMR (<253 K) Char->Action_Cool Result_Heat Result: Coalescence (Fast Exchange) Sharp Singlet Action_Heat->Result_Heat Result_Cool Result: Decoalescence (Slow Exchange) Split Signals Action_Cool->Result_Cool

Figure 1: Decision tree for resolving restricted rotation signals in 2'-substituted flavones.

Module 2: Experimental Protocols

Protocol A: High-Temperature NMR (Recommended for Purity/Integration)

This is the standard method to "resolve" the signal for integration purposes.

Prerequisites:

  • Solvent: DMSO-

    
     (BP: 189°C) or Toluene-
    
    
    
    (BP: 110°C). Avoid CDCl
    
    
    due to low boiling point.
  • Target Temp: 323 K (50°C) to 353 K (80°C).

Step-by-Step Workflow:

  • Preparation: Dissolve ~5-10 mg of sample in 0.6 mL DMSO-

    
    . Ensure the tube is not capped too tightly if using standard caps (pressure risk), or use a screw-cap pressure tube.
    
  • Lock & Shim (RT): Acquire a standard spectrum at 298 K to establish the baseline "broad" signal.

  • Heating:

    • Set the variable temperature (VT) unit to 323 K.

    • Allow 10 minutes for thermal equilibration. This is critical to prevent convection currents from ruining the shim.

  • Re-Shim: You must re-shim at the elevated temperature. Automated shimming (gradient shimming) usually works well here.

  • Acquisition: Acquire the spectrum.

  • Validation: If the peak is still broad, increase T by 10 K increments (up to 363 K max for standard probes) until the singlet is sharp.

Protocol B: Solvent Titration (Alternative)

If VT-NMR is unavailable, altering the solvent viscosity and polarity can sometimes shift the coalescence temperature (


) or the chemical shift separation (

), inadvertently sharpening the peak.
  • Method: If your sample is in CDCl

    
    , add small aliquots of Benzene-
    
    
    
    or Toluene-
    
    
    .
  • Mechanism: The "ASIS" (Aromatic Solvent Induced Shift) effect often shifts the methyl signal of one rotamer differently than the other, potentially separating them or altering the exchange dynamics.

Module 3: Quantitative Data & Troubleshooting

Expected Chemical Shifts & Behavior

The following table summarizes how the o-tolyl methyl group behaves under different regimes.

RegimeConditionSignal AppearanceInterpretation
Slow Exchange

(e.g., -40°C)
Two distinct singlets (unequal intensity)Rotamers are "frozen." Ratio represents thermodynamic population (

).
Coalescence

(e.g., 25°C)
Flat baseline or very broad humpExchange rate

. Do not integrate.
Fast Exchange

(e.g., 80°C)
One sharp singletWeighted average of environments. Safe to integrate.
Troubleshooting Guide
SymptomProbable CauseCorrective Action
Peak disappears upon heating Saturation transfer or relaxation issues.Increase the relaxation delay (

). Methyl groups have long

times at high temps.
Sample precipitates at Low T Solubility limit reached.Switch to CD

Cl

(Dichloromethane-

) or THF-

for better low-temp solubility.
Multiplets are smeared Temperature gradients in the tube.Ensure the gas flow (airflow) in the VT unit is sufficient (usually >500 L/hr) and wait longer for equilibration.
Cannot reach Coalescence Barrier (

) is too high (>20 kcal/mol).
You are dealing with stable atropisomers. Isolate them via chiral HPLC instead of relying on NMR averaging.

Module 4: Advanced Characterization (Calculating the Barrier)

For publication-quality data, you can calculate the rotational energy barrier (


) using the coalescence temperature (

).

The Equation:



Where:

  • 
     is in kcal/mol.
    
  • 
     is the coalescence temperature in Kelvin (where the peak is flattest).
    
  • 
     is the separation (in Hz) between the two rotamer signals at slow exchange  (measured at low temp).
    

Workflow:

  • Measure

    
     at -40°C (Slow Exchange).
    
  • Heat sample until the two peaks merge into a flat plateau. Record this

    
     as 
    
    
    
    .
  • Plug into the equation above. For o-tolyl flavones, typical values are 14–18 kcal/mol .

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 13: Stereochemistry and conformational analysis).

  • Oki, M. (1985). Applications of Dynamic NMR Spectroscopy to Organic Chemistry. VCH Publishers.
  • Casalini, M., et al. (2015). "A Twist of Nature – The Significance of Atropisomers in Biological Systems." RSC Advances, 5. (Discusses biological relevance of restricted rotation).

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (See Chapter 9 for practical DNMR protocols).

  • Hansen, P. E. (1979). "Carbon-13 NMR of Flavonoids." Progress in Nuclear Magnetic Resonance Spectroscopy.
Optimization

Stability of 6-amino-2-(2-methylphenyl)-4H-chromen-4-one in cell culture media

Technical Support Center: Stability & Handling Guide Compound: 6-amino-2-(2-methylphenyl)-4H-chromen-4-one Classification: Amino-flavone derivative / Small Molecule Inhibitor Document ID: TS-FLAV-06-STAB Introduction: Th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability & Handling Guide Compound: 6-amino-2-(2-methylphenyl)-4H-chromen-4-one Classification: Amino-flavone derivative / Small Molecule Inhibitor Document ID: TS-FLAV-06-STAB

Introduction: The Physicochemical Reality

As a Senior Application Scientist, I often see researchers treat small molecules as inert reagents until they interact with a target protein. However, 6-amino-2-(2-methylphenyl)-4H-chromen-4-one is a chemically dynamic entity. Its stability in cell culture media is governed by two competing forces: hydrophobicity (driven by the chromen-4-one core and tolyl group) and redox reactivity (driven by the exocyclic amine).

This guide addresses the specific failure modes of this compound in biological assays. It is structured to help you distinguish between degradation (chemical change) and precipitation (physical loss), which is the most common cause of experimental inconsistency with flavone derivatives.

Part 1: The "Crash Out" Phenomenon (Solubility vs. Stability)

Q: I diluted the compound into the media, and it looks clear, but my IC50 values are fluctuating wildly. Is the compound degrading?

A: It is likely not degrading; it is likely micro-precipitating . This compound is highly lipophilic. When you spike a DMSO stock directly into aqueous media (especially serum-free media), the compound can form "nanocrystals" that are invisible to the naked eye but biologically inactive. This is not chemical instability; it is a delivery failure.

Troubleshooting Protocol: The "Spin-Down" Validation

Before assuming chemical breakdown, validate physical solubility using this self-validating protocol:

  • Prepare your highest working concentration in complete media (e.g., 10 µM).

  • Incubate at 37°C for 1 hour (mimicking assay start).

  • Centrifuge half the sample at 15,000 x g for 10 minutes (pellets micro-precipitates).

  • Analyze the supernatant vs. the un-spun control via HPLC or absorbance (approx. 330-350 nm for flavones).

    • Result: If the supernatant signal is <95% of the un-spun sample, your compound has crashed out.

Corrective Workflow: Serial Dilution Strategy

Do not spike 100% DMSO stock directly into the final media volume. Use an intermediate dilution step to prevent "solvent shock."

SolubilityWorkflow Stock 10 mM Stock (100% DMSO) Inter Intermediate (100x Conc. in Media) Stock->Inter 1:10 Dilution (Slow Addition) Final Final Assay Conc. (1% DMSO) Stock->Final Direct Spike (AVOID) Precip RISK: Precipitation (Nucleation) Stock->Precip Solvent Shock Inter->Final 1:10 Dilution (Vortexing)

Caption: Stepwise dilution minimizes local high-concentration zones that trigger nucleation and precipitation of hydrophobic flavones.

Part 2: Chemical Stability in Culture Media

Q: My media turns slightly yellow/brown after 24 hours with the compound. Is this oxidation?

A: Yes. The 6-amino group is the vulnerability here. While the chromone ring is stable to hydrolysis at physiological pH (7.4), the primary amine at position 6 is electron-rich and susceptible to oxidation, particularly in the presence of:

  • Light: Flavones are chromophores. They absorb UV/Blue light, which can generate reactive oxygen species (ROS) that attack the amine.

  • Redox-Active Media Components: Riboflavin and transition metals (Fe, Cu) in media can catalyze the oxidation of aniline-like amines to quinone-imines or azo-dimers.

Stability Data Matrix (Estimated based on Amino-Flavone Class Properties)

ConditionStability RiskObservationRecommendation
PBS (pH 7.4) LowStable for >24hPreferred for short-term assays.
DMEM + 10% FBS ModerateProtein binding (see below)Account for free-drug fraction.
Phenol Red Media + Light High Photo-oxidation (Browning)Protect from light. Use amber tubes.
Acidic pH (< 5.0) LowProtonation of amine (Stable)Not physiological, but stable storage.
The Serum Effect (Protein Binding)

The 2-methylphenyl group makes this molecule very hydrophobic. In media containing Fetal Bovine Serum (FBS), >95% of the compound will likely bind to Albumin (BSA).

  • Impact: The "Free Fraction" (biologically active) is much lower than the "Total Concentration."

  • Solution: If shifting from serum-free to serum-containing media, you may need to increase the concentration by 5-10x to achieve the same cellular effect.

Part 3: Storage & Handling FAQs

Q: Can I store the stock solution at -20°C indefinitely? A: No. Even in DMSO, amino-flavones can degrade over months due to dissolved oxygen.

  • Best Practice: Store at -80°C.

  • Critical Step: Purge the vial with inert gas (Argon or Nitrogen) before closing to prevent amine oxidation.

  • Freeze-Thaw: Limit to 3 cycles. Aliquot immediately upon first preparation.

Q: Is the compound sensitive to autoclave sterilization? A: NEVER autoclave this compound. The high heat and steam will destroy the molecule and likely hydrolyze the chromone ring. Always use 0.22 µm PTFE (hydrophobic) syringe filters for sterilization of DMSO stocks. Do not use aqueous filters (PES/Nylon) for the stock, as the compound will bind to the membrane.

Part 4: Mechanism of Instability Diagram

Understanding how the molecule fails allows you to prevent it.

DegradationPathways Compound 6-amino-2-(2-methylphenyl)-4H-chromen-4-one Oxidation Oxidative Degradation (Quinone/Azo formation) Compound->Oxidation Amine Attack Binding Protein Sequestration (Reduced Free Drug) Compound->Binding Hydrophobic Interaction Stable Stable Bioactive State Compound->Stable Dark / Inert Gas / Serum-Free Light UV/Vis Light Light->Oxidation Photo-catalysis Oxygen Dissolved O2 Oxygen->Oxidation ROS Generation Serum Serum Albumin (BSA) Serum->Binding High Capacity Sink

Caption: The primary stability threats are photo-oxidative degradation of the amine and hydrophobic sequestration by serum proteins.

References

  • BenchChem Technical Support. (2025).[1] Solubility of Flavonoid Glycosides and Aglycones in Laboratory Solvents. Retrieved from

  • Thermo Fisher Scientific. (2024). Stability of para-aminobenzoic acid (PABA) and amine-derivatives in cell culture media. Retrieved from

  • National Institutes of Health (NIH). (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC4968000. Retrieved from

  • Sigma-Aldrich (Merck). (2025). Product Specification: 2-amino-4-(4-methylphenyl)-4H-benzo[g]chromene derivatives. Retrieved from

  • Schnellmann, R. G., et al. (2020). Vitamins in cell culture media: Stability and stabilization strategies. (Discusses amine oxidation mechanisms in media). Retrieved from

Sources

Troubleshooting

Minimizing side reactions in Allan-Robinson condensation for flavones

Welcome to the Allan-Robinson Condensation Technical Support Center . The Allan-Robinson condensation is a cornerstone methodology for constructing flavone and isoflavone scaffolds from o-hydroxyaryl ketones and aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Allan-Robinson Condensation Technical Support Center .

The Allan-Robinson condensation is a cornerstone methodology for constructing flavone and isoflavone scaffolds from o-hydroxyaryl ketones and aromatic anhydrides. However, the traditional solvent-free fusion conditions (170–180 °C) frequently lead to complex side reactions. This guide provides mechanistic insights, quantitative optimization strategies, and self-validating protocols to help researchers and drug development professionals achieve high-purity target molecules.

AR_Mechanism Start o-Hydroxyaryl Ketone + Aromatic Anhydride Enolate Enolate Intermediate Start->Enolate Base / Heat Diketone 1,3-Diketone (C-Acylation) Enolate->Diketone Thermodynamic Control O_Acyl O-Acylated Ester (Kinetic Trap) Enolate->O_Acyl Kinetic Control Flavone Target Flavone (Cyclodehydration) Diketone->Flavone Cyclization (-H2O) Degradation Polymerization / Tars (Thermal Degradation) Diketone->Degradation Temp > 180°C AcylFlavone 3-Acylflavone (Over-acylation) Flavone->AcylFlavone Excess Anhydride O_Acyl->Diketone Baker-Venkataraman Rearrangement

Reaction logic of Allan-Robinson condensation and its primary side-reaction branching pathways.

Section 1: Troubleshooting Guide & FAQs

Q1: Why am I seeing a significant amount of 3-acylflavone byproduct instead of the target flavone? Causality: The 3-acylflavone byproduct forms via over-acylation. During the reaction, the initial C-acylation yields a 1,3-diketone intermediate which cyclizes into the flavone. If the reaction is pushed with excess aromatic anhydride and prolonged high-temperature fusion, the C3 position of the newly formed ring—which is enolizable and highly nucleophilic—attacks another molecule of anhydride[1]. Resolution: Strictly limit the anhydride to 1.1–1.2 equivalents relative to the ketone. Lower the fusion temperature to 150 °C, or switch to a microwave-assisted protocol to rapidly drive cyclization before secondary acylation can occur[2].

Q2: My LC-MS shows a mass corresponding to [M + 18]+ relative to the target flavone. What is this, and how do I fix it? Causality: A mass of [M + 18]+ indicates the presence of the uncyclized 1,3-diketone intermediate[3]. The Allan-Robinson condensation is a two-step cascade: (1) Claisen condensation to the diketone, and (2) cyclodehydration to the flavone. If the basicity is insufficient or the reaction is quenched too early, this intermediate accumulates. Resolution: Do not discard the mixture. You can drive the cyclodehydration to completion by adding a catalytic amount of glacial acetic acid containing a drop of concentrated H₂SO₄, or by refluxing the crude intermediate in ethanol with a strong acid catalyst.

Q3: I am getting O-acylated esters instead of the C-acylated flavone core. How can I redirect the regioselectivity? Causality: O-acylation of the phenolic hydroxyl is kinetically favored over C-acylation at the alpha-carbon. In the presence of weak bases or insufficient heating, the reaction gets trapped at the ester stage (kinetic product) rather than proceeding to the thermodynamically stable 1,3-diketone[1]. Resolution: If O-acylation occurs, rescue the reaction via the Baker-Venkataraman rearrangement. Treating the isolated ester with a stronger base (like KOH in pyridine) forces an intramolecular acyl transfer from the oxygen to the alpha-carbon, yielding the required diketone[4].

Q4: The traditional solvent-free melt method (170–180 °C) is causing severe polymerization and tar formation. Are there milder alternatives? Causality: High-temperature fusion melts often lead to thermal degradation, especially for highly oxygenated or methoxy-substituted substrates, generating intractable polymeric tars[3]. Resolution: Microwave irradiation allows for uniform superheating in a fraction of the time (e.g., 10 minutes vs. 6 hours). Using a minimal amount of high-boiling solvent (like pyridine or DMSO) under microwave conditions drastically reduces thermal degradation and improves the purity profile[2].

Section 2: Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product distribution, demonstrating how optimized conditions suppress side reactions.

Table 1: Influence of Reaction Parameters on Product Distribution

Method / ConditionsKetone : Anhydride RatioBase / CatalystTarget Flavone Yield (%)3-Acylflavone Impurity (%)Uncyclized Diketone (%)
Traditional Melt (180 °C, 6h)1 : 2.0Sodium Benzoate45%25%10%
Optimized Melt (150 °C, 4h)1 : 1.2Sodium Benzoate65%<5%15%
Solvent System (Reflux, 8h)1 : 1.5DBU / Pyridine72%8%<5%
Microwave (150 °C, 10 min)1 : 1.2K₂CO₃ / Pyridine88%<2%<2%

(Data synthesized from optimization studies on flavonoid synthesis[3],[2])

Section 3: Troubleshooting Workflow

Troubleshooting TLC LC-MS / TLC Analysis of Crude Mixture Issue1 Mass =[M+104]+ (3-Acylflavone) TLC->Issue1 Issue2 Mass = [M+18]+ (1,3-Diketone) TLC->Issue2 Issue3 Ester Intermediate (O-Acylation) TLC->Issue3 Sol1 Reduce Anhydride Eq. Lower Temp to 150°C Issue1->Sol1 Success Pure Flavone Isolated Sol1->Success Sol2 Add Glacial AcOH/H2SO4 to Drive Cyclization Issue2->Sol2 Sol2->Success Sol3 Treat with KOH/Pyridine (Acyl Transfer) Issue3->Sol3 Sol3->Success

Troubleshooting workflow for resolving common Allan-Robinson synthesis impurities.

Section 4: Standardized Self-Validating Protocols

Protocol 1: Microwave-Assisted Allan-Robinson Synthesis

Objective: Rapidly synthesize flavones while suppressing thermal degradation and over-acylation.

  • Reagent Preparation: In a microwave-safe vessel, combine the o-hydroxyaryl ketone (1.0 eq) and the aromatic anhydride (1.2 eq). Add anhydrous K₂CO₃ (2.0 eq) and a minimal volume of dry pyridine (e.g., 2 mL/mmol) to ensure homogeneity. Causality: Limiting the anhydride to 1.2 eq prevents the formation of 3-acylflavones. Pyridine acts as both a solvent and a mild base to facilitate enolization without causing excessive degradation.

  • Microwave Irradiation: Seal the vessel and irradiate at 150 °C for 10 minutes. Causality: Microwave irradiation provides uniform superheating, accelerating the thermodynamically driven C-acylation and subsequent cyclodehydration before kinetic side products can accumulate[2].

  • Acidic Workup: Cool the vessel to room temperature and pour the mixture into ice-cold 1M HCl. Filter the resulting precipitate and wash with distilled water.

  • Self-Validation Checkpoint:

    • Chemical Check: Dissolve a small crystal of the crude product in ethanol and add a drop of 1% FeCl₃. A lack of deep purple/green color indicates the absence of unreacted phenols or uncyclized 1,3-diketones.

    • Analytical Check: Run LC-MS. The presence of a single major peak at [M+H]+ and the absence of[M+18]+ (diketone) or [M+104]+ (3-acylflavone, if using benzoic anhydride) validates the protocol's success.

Protocol 2: Two-Step Rescue via Baker-Venkataraman Rearrangement

Objective: Convert unwanted O-acylated ester byproducts into the target flavone.

  • Base-Promoted Acyl Transfer: Isolate the O-acylated intermediate. Dissolve in dry THF and add NaH (1.5 eq) or KOH in pyridine at 0 °C, then warm to room temperature for 2 hours. Causality: Strong base deprotonates the alpha-methyl/methylene group, forcing an intramolecular nucleophilic attack on the ester carbonyl. This rearranges the kinetic O-acyl product into the thermodynamically stable 1,3-diketone[4].

  • Acid-Catalyzed Cyclodehydration: Quench the reaction with glacial acetic acid, add a catalytic amount of concentrated H₂SO₄, and reflux for 1 hour. Causality: Acid protonates the carbonyl oxygen, increasing its electrophilicity and driving the intramolecular attack by the phenolic hydroxyl, followed by the elimination of water to form the pyrone ring.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 7:3). The highly polar 1,3-diketone spot (which strongly absorbs UV and stains dark with FeCl₃) will vanish, replaced by a higher-Rf, brightly UV-active spot corresponding to the closed flavone core.

References

  • Flavones and Related Compounds: Synthesis and Biological Activity - PMC Source: nih.gov URL:[Link]

  • Synthesis of Flavonoids Source: ufs.ac.za URL:[Link]

  • Stereoselective Synthesis of Flavonoids: A Brief Overview - PMC Source: nih.gov URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

HPLC Retention Time Comparison: 6-Aminoflavone vs. 6-Nitroflavone

Executive Summary In the chromatographic analysis of flavone derivatives, the separation of 6-aminoflavone from its precursor 6-nitroflavone is a critical quality control step, particularly during reduction syntheses.[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the chromatographic analysis of flavone derivatives, the separation of 6-aminoflavone from its precursor 6-nitroflavone is a critical quality control step, particularly during reduction syntheses.[1]

The Bottom Line: In standard Reverse Phase HPLC (RP-HPLC) using acidic mobile phases (e.g., 0.1% Formic Acid), 6-aminoflavone elutes significantly earlier than 6-nitroflavone.[1]

  • 6-Aminoflavone: High polarity, forms hydrophilic ammonium species (

    
    ) in acid.[1] (Lower 
    
    
    
    )
  • 6-Nitroflavone: Lower polarity, hydrophobic retention dominates.[1] (Higher

    
    ) 
    

This guide details the mechanistic drivers, validated experimental protocols, and troubleshooting steps to achieve baseline resolution between these two species.

Mechanistic Analysis: Why the Separation Occurs

To optimize the separation, one must understand the molecular interactions occurring at the stationary phase interface. The retention difference is driven by the stark contrast in electronic properties and solvation between the amino (


) and nitro (

) substituents.[1]
Hydrophobicity and Electronic Effects
  • 6-Nitroflavone: The nitro group is strongly electron-withdrawing. While it possesses a dipole, the molecule remains neutral and relatively hydrophobic compared to the amine. In a C18 (ODS) column, the hydrophobic backbone of the flavone interacts strongly with the octadecyl chains, resulting in longer retention.[1]

  • 6-Aminoflavone: The amino group is a hydrogen bond donor/acceptor. Crucially, in the presence of acidic modifiers (Formic Acid/TFA), the amine protonates to form a cationic anilinium species (

    
    ).[1] This charge drastically increases water solubility and reduces interaction with the hydrophobic stationary phase, causing rapid elution.
    
Interaction Flow Diagram

The following diagram illustrates the differential interactions driving the separation.

G cluster_0 Stationary Phase (C18) cluster_1 Analytes (Acidic Mobile Phase) cluster_2 Result C18 Hydrophobic Ligands (Alkyl Chains) Ret_Nitro Strong Retention (High tR) C18->Ret_Nitro Elutes Late Ret_Amino Weak Retention (Low tR) C18->Ret_Amino Elutes Early Nitro 6-Nitroflavone (Neutral/Dipolar) Nitro->C18 Hydrophobic Interaction Amino 6-Aminoflavone (Protonated Cation -NH3+) Amino->C18 Repulsion / Min. Interaction

Caption: Mechanistic flow showing why 6-Nitroflavone is retained longer than the protonated 6-Aminoflavone on C18.

Experimental Protocol

This protocol is designed to be self-validating. The presence of the "Nitro" peak serves as a system suitability marker for column hydrophobicity, while the "Amino" peak validates the mobile phase pH (acidity).[1]

Chromatographic Conditions[2][3][4][5][6][7][8][9][10]
  • Column: C18 (Octadecylsilane), End-capped.[1]

    • Recommended: Agilent ZORBAX Eclipse Plus C18 or Phenomenex Kinetex C18 (4.6 x 150 mm, 3.5 µm or 5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (v/v).[1][2][3][4]

    • Role: Protonates the amine to ensure sharp peak shape and prevents silanol tailing.

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid (v/v).[1][3]

    • Role: ACN provides sharper peaks for aromatics compared to Methanol.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 30°C (Controlled).

  • Detection: UV-Vis / DAD.

    • Primary Channel: 254 nm (Aromatic ring).[1]

    • Secondary Channel: 340 nm (Flavone Band I).[1]

Gradient Program
Time (min)% Mobile Phase B (ACN)Event
0.010%Injection / Loading
2.010%Isocratic Hold (Focusing)
15.090%Linear Gradient
18.090%Wash
18.110%Return to Initial
23.010%Re-equilibration
Representative Performance Data

The following data summarizes the expected retention behavior under the conditions described above.

AnalyteFunctional GroupPolarity (pH 3.0)Expected

(min)*
Elution Order
6-Aminoflavone

High (Ionic)4.5 - 5.5 1st
6-Nitroflavone

Low (Neutral)11.0 - 12.5 2nd

*Note: Absolute times vary by column dimensions and dwell volume. The Relative Retention (


) is the critical metric.[1]

Troubleshooting & Optimization Logic

When developing this assay, common issues include peak tailing for the amine or co-elution if the gradient is too shallow. Use the following decision tree to resolve issues.

Workflow Start Start Method Development CheckRes Check Resolution (Rs) Start->CheckRes Decision Rs > 2.0? CheckRes->Decision Good Method Validated Decision->Good Yes Issue1 Amino Peak Tailing? Decision->Issue1 No Fix1 Increase Acid Conc. (0.1% -> 0.2% FA) or Switch to TFA Issue1->Fix1 Yes Issue2 Nitro Peak Broad? Issue1->Issue2 No Fix1->CheckRes Fix2 Increase Flow Rate or Steepen Gradient Issue2->Fix2 Yes Fix2->CheckRes

Caption: Decision tree for optimizing the separation of amino and nitro flavones.

Critical Optimization Notes
  • pH Sensitivity: If the mobile phase pH rises above 4.5, the 6-aminoflavone will deprotonate. This leads to a drastic increase in retention time (shifting toward the nitro peak) and severe peak broadening due to mixed ionization states. Always check buffer pH.

  • Sample Solvent: Dissolve samples in 50:50 Water:ACN. Dissolving pure 6-nitroflavone in 100% DMSO or THF and injecting a large volume can cause "solvent breakthrough," where the hydrophobic nitro compound elutes prematurely.

References

  • Separation of Nitroaromatics and Amines on C18

    • Source: Gumuscu, B. et al. (2014).[1][5] "Separation of nitroaromatics by C-18 column." PLOS ONE.

    • Relevance: Confirms that in acidic media, amino-substituted aromatics elute significantly earlier than their nitro-substituted counterparts due to protonation.[1]

    • [1][5]

  • Synthesis and Characterization of Aminoflavones

    • Source: M. A. Ibrahim et al. (2010).[1] "A Novel Approach to the Synthesis of 6-Amino-7-hydroxy-flavone." Molecules.

    • Relevance: details the reduction of nitroflavones to aminoflavones and the associated polarity shifts observed during reaction monitoring.
  • General HPLC Mechanisms for Flavonoids

    • Source: Snyder, L. R., & Kirkland, J. J.[1] Introduction to Modern Liquid Chromatography.

    • Relevance: Foundational text establishing the Solvophobic Theory which dictates that for C18, retention correlates with hydrophobicity (Nitro > Protonated Amino).[1]

    • [1]

Sources

Comparative

IR spectroscopy characteristic bands for amino-chromen-4-ones

Topic: IR Spectroscopy Characteristic Bands for Amino-Chromen-4-ones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals From Structural Validation to Vibrational Assi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IR Spectroscopy Characteristic Bands for Amino-Chromen-4-ones Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

From Structural Validation to Vibrational Assignment

Executive Summary: The Diagnostic Power of IR in Flavonoid Scaffolds

Amino-chromen-4-ones (aminoflavones) represent a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and anticancer agents (e.g., AFP464). While NMR remains the gold standard for connectivity, Fourier Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive method for validating electronic environments and solid-state interactions.

This guide moves beyond basic functional group tables. It objectively compares the vibrational signatures of amino-substituted chromones against unsubstituted cores and validates these experimental findings against Density Functional Theory (DFT) predictions.[1] This dual-validation approach is critical for distinguishing between isomers (e.g., 3-amino vs. 6-amino) where electronic conjugation effects significantly alter carbonyl frequencies.

Comparative Analysis: Structural Impact on Vibrational Modes

The introduction of an amino (


) group onto the chromen-4-one backbone creates distinct electronic perturbations. The magnitude of the shift in the carbonyl (

) stretching frequency is the primary diagnostic indicator of the amino group's position relative to the ketone.
Table 1: Characteristic Band Comparison (Experimental vs. Theoretical)
Functional GroupVibration ModeUnsubstituted Chromen-4-one6-Amino-Chromen-4-one3-Amino-Chromen-4-oneDiagnostic Insight
Primary Amine

Absent3425 - 3440 cm⁻¹3380 - 3410 cm⁻¹High frequency indicates free

; lower shifts imply H-bonding.
Primary Amine

Absent3300 - 3330 cm⁻¹3280 - 3300 cm⁻¹The separation between

and

correlates with hybridization state.
Carbonyl

1640 - 1660 cm⁻¹ 1620 - 1635 cm⁻¹ 1645 - 1665 cm⁻¹ CRITICAL: 6-amino allows strong resonance donation, lowering

. 3-amino is cross-conjugated or inductively withdrawing, maintaining or raising

.
Ring C=C

1600 - 1580 cm⁻¹1590 - 1570 cm⁻¹1600 - 1590 cm⁻¹Ring breathing modes are dampened by the heavy amino substituent.
C-N Bond

Absent1280 - 1300 cm⁻¹1310 - 1330 cm⁻¹Strong coupling with ring vibrations makes this band variable but diagnostic.
Mechanism of Action: The "Push-Pull" Effect
  • 6-Amino Effect (Conjugation): The nitrogen lone pair at position 6 can donate electron density through the

    
    -system directly to the carbonyl oxygen. This increases the single-bond character of the carbonyl, significantly lowering  the stretching frequency (red shift) to ~1625 cm⁻¹.
    
  • 3-Amino Effect (Induction/Cross-Conjugation): At position 3, the amino group is directly attached to the alkene of the pyrone ring. While enaminone resonance is possible, inductive withdrawal often competes, resulting in a carbonyl band that remains higher (~1650 cm⁻¹) compared to the 6-amino isomer.

Validation Methodology: Experimental vs. Computational (DFT)

Reliance on experimental data alone can lead to misassignment due to overlapping bands (e.g.,


 vs. 

). Integrating DFT calculations provides a self-validating protocol.
Table 2: Accuracy of DFT Scaling Factors (B3LYP/6-311++G(d,p))
Vibrational ModeExperimental Freq.[1][2][3][4][5][6][7] (cm⁻¹)Unscaled DFT Freq. (cm⁻¹)Scaled DFT (0.967 factor)Error (%)Status

asym
3425355034330.2%Validated

1622168516290.4%Validated

1218125512140.3%Validated

oop
8358608310.5%Validated

Key Insight: The carbonyl band in DFT is often overestimated due to the lack of intermolecular hydrogen bonding in gas-phase calculations. Applying a scaling factor (typically 0.961–0.967 for B3LYP) is mandatory for correlating with solid-state KBr data.

Visualization of Structural Dynamics

Figure 1: Resonance & Vibrational Logic Flow

This diagram illustrates the causality between the amino group position and the resulting spectral shifts.

G Substituent Amino Substituent (-NH2) Pos6 Position 6 (Benzenoid Ring) Substituent->Pos6 Substitution Pos3 Position 3 (Pyrone Ring) Substituent->Pos3 Substitution Resonance Strong Resonance (+M Effect) Pos6->Resonance e- Donation Induction Induction/Cross-Conj. (-I / +M) Pos3->Induction Proximity CO_Bond C=O Bond Order Decreases Resonance->CO_Bond Delocalization CO_Stable C=O Bond Order Stable/Increases Induction->CO_Stable Competition RedShift Red Shift (1620-1635 cm⁻¹) CO_Bond->RedShift Lower Frequency BlueShift Minimal/Blue Shift (1645-1665 cm⁻¹) CO_Stable->BlueShift Higher Frequency

Caption: Logical pathway of electronic effects determining the Carbonyl (C=O) stretching frequency based on amino substitution position.

Standardized Experimental Protocol

To ensure data comparable to the tables above, follow this self-validating protocol. Solid-state analysis (KBr) is preferred over ATR for these compounds to avoid refractive index artifacts in the fingerprint region.

Workflow: Solid-State KBr Pellet Preparation
  • Sample Drying: Dry the amino-chromen-4-one derivative in a vacuum desiccator (

    
    ) for 4 hours to remove lattice water (which obscures 
    
    
    
    ).
  • Ratio Control: Mix 1.5 mg of sample with 250 mg of spectroscopic grade KBr (1:166 ratio).

    • Why? High concentrations cause "flat-topping" of the intense C=O band, invalidating quantitative analysis.

  • Grinding: Grind in an agate mortar for 2-3 minutes until a fine, non-reflective powder is achieved.

    • Check: If the powder sparkles, particle size is too large (>2.5 µm), leading to the Christiansen effect (sloping baseline).

  • Pressing: Apply 8-10 tons of pressure for 2 minutes under vacuum.

  • Validation:

    • Criterion 1: Pellet must be transparent (glass-like).

    • Criterion 2: Transmission at 4000 cm⁻¹ should be >85%.

    • Criterion 3: Water band at 3400 cm⁻¹ should be minimal/absent compared to the NH doublet.

Figure 2: Experimental & Validation Workflow

Workflow Sample Solid Sample (Amino-Chromone) Prep KBr Matrix (1:166 Ratio) Sample->Prep Press Hydraulic Press (10 Tons/Vac) Prep->Press FTIR FT-IR Acquisition (4000-400 cm⁻¹) Press->FTIR QC Quality Check (Baseline/H2O) FTIR->QC QC->Prep Fail (Cloudy/Wet) Compare Band Assignment Validation QC->Compare Pass DFT DFT Calculation (B3LYP/6-311G) DFT->Compare Scaling Factor

Caption: Integrated workflow for generating and validating spectroscopic data for amino-chromen-4-ones.

References

  • Raja, S., et al. (2010). "Synthesis and vibrational spectroscopic studies of 6-aminoflavone." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Sebastian, S., et al. (2009). "Vibrational spectroscopic studies and DFT calculations of 4-aminoantipyrine." Spectrochimica Acta Part A.

  • Tayyari, S.F., et al. (2002).[8] "Vibrational assignment of 4-amino-3-penten-2-one." Spectrochimica Acta Part A.

  • Specac Application Notes. "Interpreting Infrared Spectra: Amines and Carbonyls."

  • Maricopa Open Digital Press. "IR Spectrum and Characteristic Absorption Bands." Organic Chemistry.

Sources

Validation

High-Resolution Purity Validation of 6-Amino-2-(2-methylphenyl)-4H-chromen-4-one: An LC-MS Comparative Guide

As a Senior Application Scientist in analytical chemistry and drug development, I frequently encounter the challenge of validating the absolute purity of synthetic small molecules before they advance to biological screen...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry and drug development, I frequently encounter the challenge of validating the absolute purity of synthetic small molecules before they advance to biological screening. For aminoflavone derivatives like 6-amino-2-(2-methylphenyl)-4H-chromen-4-one (


), establishing a robust, self-validating analytical method is not just a regulatory formality—it is a scientific necessity.

Aminoflavones (such as the clinical candidate NSC 686288) are potent aryl hydrocarbon receptor (AhR) ligands whose anti-tumor efficacy is strictly dependent on intracellular bioactivation by sulfotransferases like SULT1A1[1]. Because biological assays for these compounds are hyper-sensitive, even a <1% contamination by an active or highly toxic synthetic byproduct can catastrophically skew pharmacological data.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against alternative modalities for the purity validation of 6-amino-2-(2-methylphenyl)-4H-chromen-4-one, explaining the causality behind our experimental choices and providing a field-proven, step-by-step methodology.

Comparative Analysis of Analytical Modalities

The synthesis of 6-arylaminoflavones frequently employs palladium-catalyzed Buchwald-Hartwig cross-coupling[2]. While efficient, this route often leaves behind trace catalytic byproducts, unreacted anilines, or closely related regioisomers.

When selecting an analytical modality to detect these impurities, we must weigh sensitivity against specificity. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the established gold standard for the determination and purity validation of flavonoids and their synthetic derivatives[3].

Table 1: Comparison of Analytical Modalities for Aminoflavone Purity

Analytical ModalitySensitivity (LOD)Specificity for Co-eluting ImpuritiesStructural ElucidationSuitability for Aminoflavones
LC-MS (ESI+) 1–5 ng/mL High (Mass-based discrimination)Moderate (MS/MS fragmentation)Optimal (Readily ionized amine)
HPLC-UV 50–100 ng/mLLow (Relies on distinct chromophores)NoneGood (Routine screening only)
GC-MS 10–50 ng/mLHighHigh (EI Library matching)Poor (Thermally labile/high MP)
NMR (qNMR) >10 µg/mLModerate (Signal overlap possible)Very HighModerate (Low throughput)

The Verdict: While HPLC-UV is excellent for routine screening due to the strong chromophore of the 4H-chromen-4-one core, it fails to differentiate between the target molecule and co-eluting synthetic impurities that share the same conjugated


-system. LC-MS overcomes this by providing orthogonal data: chromatographic retention time combined with precise molecular mass (

).

Causality in Experimental Design (E-E-A-T)

To build a reliable LC-MS protocol, every parameter must be chosen with deliberate intent based on the molecule's physicochemical properties.

  • Ionization Strategy (ESI+): The 6-amino group on the flavone core is highly basic. By utilizing Electrospray Ionization in positive mode (ESI+), we can efficiently protonate this amine, driving the formation of the

    
     ion (
    
    
    
    252.10).
  • Mobile Phase Chemistry: We utilize 0.1% Formic Acid (FA) in both the aqueous and organic phases. This acidic environment serves a dual purpose: it ensures the continuous protonation of the 6-amino group for MS detection and suppresses the ionization of residual silanols on the C18 stationary phase, preventing peak tailing.

  • Self-Validating System: A protocol is only as trustworthy as its controls. Our workflow incorporates a self-validating loop consisting of blank injections (to rule out column carryover), matrix spikes (to assess ion suppression), and orthogonal UV monitoring (to catch any non-ionizable impurities that the MS might miss).

LCMS_Workflow A Sample Preparation (Dissolution & Filtration) B Chromatographic Separation (C18 UHPLC Column) A->B C Electrospray Ionization (ESI+ Mode) B->C D Mass Spectrometry (m/z 252.10 Detection) C->D E Data Analysis (Purity % Calculation) D->E F Self-Validation Loop (Blank & Spike Recovery) E->F F->A

Fig 1. LC-MS analytical workflow incorporating a self-validating feedback loop for purity assessment.

Step-by-Step LC-MS Methodology

The following protocol is designed to achieve baseline resolution of 6-amino-2-(2-methylphenyl)-4H-chromen-4-one from common Buchwald-Hartwig precursors.

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of the synthesized 6-amino-2-(2-methylphenyl)-4H-chromen-4-one.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution. Note: Ensure complete dissolution via sonication for 5 minutes.

  • Dilute the stock to a working concentration of 10 µg/mL using a 50:50 mixture of LC-MS grade Water:Acetonitrile.

  • Filter the working solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Step 2: Chromatographic Separation Conditions
  • Column: Sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size) to provide high theoretical plate counts.

  • Column Temperature: 40°C (reduces backpressure and improves mass transfer).

  • Injection Volume: 2.0 µL.

Table 2: Optimized UHPLC Gradient Profile

Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in

)
Mobile Phase B (0.1% FA in MeCN)
0.00.495%5%
1.00.495%5%
6.00.410%90%
8.00.410%90%
8.10.495%5%
10.00.495%5%
Step 3: Mass Spectrometry (ESI-TOF/QqQ) Parameters

Set the mass spectrometer to positive electrospray ionization (ESI+) mode. The exact mass of the neutral molecule is 251.09 Da. You will monitor for the protonated adduct.

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Target Mass: Monitor Extracted Ion Chromatogram (XIC) at

    
     252.10 
    
    
    
    .

ESI_Pathway M Neutral Molecule [M] (m/z 251.09) H Protonation via 0.1% FA (6-Amino Group) M->H MH Protonated Ion [M+H]+ (m/z 252.10) H->MH Frag CID Fragmentation (Product Ions) MH->Frag

Fig 2. Electrospray ionization (ESI+) pathway targeting the basic 6-amino group of the flavone.

Step 4: Data Analysis & Self-Validation
  • Blank Verification: Run a solvent blank (50:50 Water:MeCN) prior to the sample. Ensure no peak is present at the retention time of the target mass to rule out carryover.

  • Purity Calculation: Extract the Total Ion Chromatogram (TIC). Integrate the Area Under the Curve (AUC) for the target peak (

    
     252.10) and divide it by the total AUC of all integrated peaks in the TIC (excluding the solvent front and baseline noise).
    
  • Orthogonal Check: Compare the MS purity percentage against the UV chromatogram (extracted at 254 nm and 280 nm). A discrepancy between UV purity and MS purity indicates the presence of either non-ionizable impurities or non-chromophoric contaminants.

References

  • Title : Synthesis of 6-Arylaminoflavones via Buchwald–Hartwig Amination and Its Anti-Tumor Investigation Source : MDPI Reactions URL :[Link]

  • Title : Activation of Aminoflavone (NSC 686288) by a Sulfotransferase Is Required for the Antiproliferative Effect of the Drug and for Induction of Histone γ-H2AX Source : Cancer Research (AACR) URL :[Link]

  • Title : High-Performance Liquid Chromatography-Mass Spectrometry for the Determination of Flavonoids in G.biloba Leaves Source : Journal of Health Science URL :[Link]

Sources

Comparative

A Comparative Guide to Elemental Analysis of C16H13NO2 Derivatives in Drug Development

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. Elemental analysis stands as a foundational technique in this process, providing a cr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is paramount. Elemental analysis stands as a foundational technique in this process, providing a critical measure of a compound's purity and empirical formula. This guide offers an in-depth comparison of methodologies for the elemental analysis of C16H13NO2 derivatives, a class of compounds with significant potential in medicinal chemistry, often encompassing scaffolds like indoles and quinolines. We will delve into the theoretical calculations, compare the gold-standard combustion analysis with alternative techniques, and provide actionable, field-proven insights to ensure data integrity and analytical success.

The Theoretical Foundation: Calculating Elemental Composition

Before any experimental analysis, it is crucial to calculate the theoretical elemental composition of the target molecule. This provides the benchmark against which experimental results will be compared. The molecular formula C16H13NO2 serves as our primary example.

The theoretical percentage of each element is calculated using the following formula:

Percentage of Element = (Number of atoms of the element × Atomic weight of the element) / Molecular weight of the compound × 100

Table 1: Theoretical Elemental Composition of C16H13NO2

ElementNumber of AtomsAtomic Weight ( g/mol )Total Weight ( g/mol )Percentage (%)
Carbon (C)1612.011192.17676.47
Hydrogen (H)131.00813.1045.22
Nitrogen (N)114.00714.0075.58
Oxygen (O)215.99931.99812.73
Total 251.285 100.00

This table provides the expected elemental percentages for an entirely pure sample of a C16H13NO2 derivative. Any deviation from these values in experimental results can indicate the presence of impurities, residual solvents, or an incorrect molecular structure.

Combustion Analysis: The Gold Standard for Organic Compounds

The most widely used and accepted method for determining the carbon, hydrogen, nitrogen, and sulfur content of organic compounds is combustion analysis, often referred to as CHNS analysis.[1][2] This technique is a cornerstone of quality control in the pharmaceutical industry for the characterization of Active Pharmaceutical Ingredients (APIs) and intermediates.[3][4]

The Combustion Process: A Step-by-Step Workflow

The fundamental principle of combustion analysis is the complete and instantaneous oxidation of the sample in a high-temperature, oxygen-rich environment.[5] The resulting combustion gases are then separated and quantified.

Caption: Workflow of a typical CHNS elemental analyzer.

Experimental Protocol: CHNS Analysis of a C16H13NO2 Derivative

  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry. Any residual solvents or moisture will significantly impact the results.[6] For solid samples, grinding to a fine powder is recommended.

    • A minimum sample weight of 5mg is typically required.

  • Weighing:

    • Accurately weigh the sample into a pre-cleaned tin or silver capsule.[4][5] An analytical microbalance should be used for this purpose.

  • Combustion:

    • The encapsulated sample is introduced into a combustion furnace heated to approximately 1000-1150°C in a pure oxygen atmosphere.[4][5] This process converts carbon to carbon dioxide (CO2), hydrogen to water (H2O), nitrogen to nitrogen oxides (NOx), and sulfur to sulfur dioxide (SO2).

  • Reduction:

    • The combustion gases are then passed through a reduction tube containing heated copper to convert the nitrogen oxides to nitrogen gas (N2).

  • Gas Separation and Detection:

    • The resulting gas mixture (CO2, H2O, N2, and SO2) is separated using a gas chromatography column.

    • A thermal conductivity detector (TCD) then measures the concentration of each gas.[7]

  • Data Analysis:

    • The instrument's software calculates the percentage of each element based on the detected gas concentrations and the initial sample weight.

Trustworthiness and Self-Validation

The reliability of combustion analysis is ensured through a self-validating system:

  • Calibration: The instrument is calibrated using certified organic analytical standards with known elemental compositions. These standards are run periodically to ensure the calibration curve has not drifted.

  • Reproducibility: Samples are typically run in duplicate or triplicate to ensure the results are reproducible. For publication in many scientific journals, the experimentally found values for carbon, hydrogen, and nitrogen must be within ±0.4% of the calculated theoretical values.[8]

Comparative Analysis of Methodologies

While combustion analysis is the primary technique for C, H, N, and S, other methods are crucial for a complete elemental profile, especially concerning inorganic impurities.

Table 2: Comparison of Elemental Analysis Techniques

TechniqueAnalytesPrincipleApplication for C16H13NO2 DerivativesAdvantagesLimitations
Combustion Analysis (CHNS/O) C, H, N, S, OSample combustion and gas detectionPrimary method for determining the empirical formula and purity of the organic compound.[1][2]High precision and accuracy for organic elements, cost-effective, and rapid.[3]Not suitable for trace metal analysis.
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) Most elementsAtoms are excited in a plasma and emit light at characteristic wavelengthsDetection of metallic catalysts or impurities from the manufacturing process.[9]Multi-element detection, high sensitivity (ppm range).Not suitable for C, H, N, O analysis.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) Most elementsAtoms are ionized in a plasma and detected by their mass-to-charge ratioUltra-trace analysis of elemental impurities to comply with pharmacopeial limits (e.g., USP <232>).[10]Extremely high sensitivity (ppb-ppt range), capable of isotopic analysis.More complex and expensive than ICP-OES.
Atomic Absorption Spectroscopy (AAS) Specific metallic elementsAtoms absorb light at a characteristic wavelengthQuantitative analysis of specific metallic impurities.High selectivity and sensitivity for specific elements.Generally a single-element technique, slower for multi-element analysis.

Navigating Challenges: Insights for C16H13NO2 Derivatives

Nitrogen-containing heterocyclic compounds, such as certain indole and quinoline derivatives that fall under the C16H13NO2 formula, can present unique challenges in combustion analysis.

Incomplete Combustion and Low Nitrogen Results

The nitrogen within a heterocyclic ring can sometimes be more difficult to completely combust compared to other organic compounds.[11] This can lead to the formation of nitrogen oxides that are not fully reduced to N2, resulting in erroneously low nitrogen values.[11]

Troubleshooting Strategies:

  • Optimize Combustion Conditions: Increasing the combustion temperature or the oxygen flow rate can help ensure complete oxidation.

  • Use of Catalysts: While modern instruments often render them unnecessary, for particularly refractory compounds, the addition of a combustion catalyst like tungsten(VI) oxide (WO3) can aid in the complete breakdown of the sample.[6]

Sample Purity and Data Interpretation

Elemental analysis is a bulk analytical technique, meaning the results reflect the composition of the entire sample. Therefore, any impurities will affect the final percentages.

Caption: Logical relationship for interpreting deviations in elemental analysis.

Case Study: Interpreting Deviations for a C16H13NO2 Derivative

Let's consider a hypothetical experimental result for a C16H13NO2 derivative:

Table 3: Sample Experimental Data and Interpretation

ElementTheoretical %Experimental %Deviation %Possible Interpretation
C76.4775.95-0.52Presence of an impurity with a lower carbon content, or incomplete combustion.
H5.225.50+0.28Presence of residual water or a solvent with a high hydrogen content (e.g., ethanol).
N5.585.45-0.13Within acceptable error, or slight incomplete combustion.

In this case, the deviation in hydrogen content is a strong indicator of residual solvent. The sample should be further dried and re-analyzed. The slightly low carbon value could also be a result of the same impurity.

Regulatory Context and Authoritative Grounding

In the pharmaceutical industry, elemental analysis is not just a research tool but a regulatory requirement. The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have specific chapters detailing the requirements for controlling elemental impurities.

  • USP General Chapters <232> and <233>: These chapters outline the limits and procedures for elemental impurities in drug products.[10][12] They emphasize a risk-based approach to controlling these impurities.[12]

  • Ph. Eur. General Chapter 2.4.20: This chapter provides guidance on the determination of elemental impurities, harmonized with international guidelines like ICH Q3D.[13][14]

For the CHNS analysis of the drug substance itself, while there isn't a specific pharmacopeial chapter, the expectation of purity and accurate characterization is implicit. Standardized methods, such as those adapted from ASTM D5291 for instrumental determination of carbon, hydrogen, and nitrogen, provide a framework for robust and reproducible analysis.[1][15][16][17]

Conclusion

The elemental analysis of C16H13NO2 derivatives is a critical step in their development as potential pharmaceuticals. A thorough understanding of both the theoretical calculations and the experimental methodologies is essential for obtaining reliable and accurate data. While combustion analysis remains the gold standard for determining the organic elemental composition, a comprehensive characterization often requires complementary techniques like ICP-MS to control for inorganic impurities, in line with global regulatory expectations. By following rigorous protocols, understanding potential challenges, and correctly interpreting the data, researchers can confidently establish the empirical formula and purity of their compounds, paving the way for further development.

References

  • ASTM D5291, Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants, ASTM International, West Conshohocken, PA, 2021, [Link]

  • Agilent Technologies. (2021, October 29). Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS. [Link]

  • Analytical Method D-5291. Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. [Link]

  • Conti Testing Laboratories. ASTM D5291. [Link]

  • Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. (2021, December 15). ASTM International. [Link]

  • Spectroscopy Online. (2016, April 1). Preparation of Pharmaceutical Samples for Elemental Impurities Analysis: Some Potential Approaches. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 6-amino-2-(2-methylphenyl)-4H-chromen-4-one

As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we handle. The proper disposal of specialized compounds like 6-amino-2-(2-...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work extends beyond discovery and into the responsible management of the chemical entities we handle. The proper disposal of specialized compounds like 6-amino-2-(2-methylphenyl)-4H-chromen-4-one is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards.

Hazard Characterization and Why It Matters

Before any disposal protocol can be initiated, a thorough understanding of the compound's potential hazards is essential. While a specific Safety Data Sheet (SDS) for 6-amino-2-(2-methylphenyl)-4H-chromen-4-one may not always be readily available, its structural class—amino-substituted chromenones—provides a basis for a conservative and safe approach. Similar compounds, such as 6-Amino-4H-chromen-4-one, are classified with GHS07 pictograms, indicating potential hazards such as acute toxicity (oral)[1].

Therefore, the core principle is to treat 6-amino-2-(2-methylphenyl)-4H-chromen-4-one as a hazardous waste unless proven otherwise by validated data. This proactive classification ensures that the highest safety standards are applied, mitigating risks to personnel and the environment. Under the Resource Conservation and Recovery Act (RCRA), it is the generator's responsibility to determine if a waste is hazardous.[2][3] Assuming it is hazardous is the most prudent course of action.

Pre-Disposal Safety: Your First Line of Defense

Proper disposal begins with safe handling during and after experimentation. The use of appropriate Personal Protective Equipment (PPE) is non-negotiable to prevent exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).To prevent skin contact and absorption. Contaminated gloves should be considered waste themselves[4][5].
Eye/Face Protection Safety glasses with side-shields or safety goggles.To protect against splashes or airborne dust particles that could cause serious eye irritation[6][7].
Skin/Body Protection A standard laboratory coat, long-sleeved clothing, and closed-toe shoes.To minimize the risk of accidental skin exposure[5].

The Core Disposal Workflow: A Step-by-Step Protocol

The primary and mandated method for the disposal of 6-amino-2-(2-methylphenyl)-4H-chromen-4-one is through your institution's licensed hazardous waste disposal program.[4] Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[4][8]

Step 1: Waste Segregation

Immediately upon generation, waste 6-amino-2-(2-methylphenyl)-4H-chromen-4-one and any materials contaminated with it (e.g., pipette tips, weighing paper, contaminated gloves) must be collected separately.

  • Causality: Co-mingling of different chemical wastes can lead to dangerous reactions, producing heat, toxic gases, or even explosions.[9] Segregation by waste type is a fundamental principle of laboratory safety.[9]

Step 2: Container Selection

Choose a waste container that is compatible with the chemical.

  • Material: A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is typically appropriate for solid chemical waste.[9][10]

  • Integrity: The container must be in good condition, free of cracks, and leak-proof.[4][9] Never use food-grade containers like milk jugs or jars for hazardous waste.[9][11]

  • Headspace: Do not fill the container to more than 90% of its capacity to allow for expansion of contents.[2][12]

Step 3: Comprehensive Labeling

Proper labeling is a strict regulatory requirement and is crucial for the safety of everyone who will handle the container.

  • The Label Must Include:

    • The words "Hazardous Waste" .[3][4][8][9]

    • The full, unabbreviated chemical name: "Waste 6-amino-2-(2-methylphenyl)-4H-chromen-4-one" . Do not use chemical formulas or structures.[9][10]

    • An indication of the associated hazards (e.g., "Toxic," "Irritant"). Hazard pictograms may also be used.[3][9]

    • The name of the principal investigator (PI) and the generating laboratory (room number/building).

    • The date when the first particle of waste was placed in the container (the accumulation start date).

Step 4: Accumulation and Storage

Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) .

  • Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[2][3][9] A designated portion of a chemical fume hood is a common and acceptable practice.[2][9]

  • Safety: The SAA should be clearly marked with signage.[2] Ensure secondary containment (such as a chemical-resistant tray) is used to contain any potential leaks.[2]

  • Quantity Limits: Regulations limit the amount of waste that can be stored in an SAA (typically up to 55 gallons).[3][8]

Step 5: Arranging for Final Disposal

Once the waste container is full (or has been in accumulation for the maximum allowed time, often up to one year for partially filled containers), you must arrange for its removal.[9]

  • Contact EHS: Notify your institution's Environmental Health and Safety (EHS) department or the designated chemical waste management office to schedule a pickup.[4]

  • Follow Institutional Procedures: Adhere strictly to their procedures for waste handover. This ensures a compliant and safe transfer of custody to a licensed hazardous waste transporter for final disposal at an approved facility.[3]

Visualizing the Disposal Workflow

To clarify the decision-making process, the following workflow diagram outlines the path from waste generation to compliant disposal.

DisposalWorkflow start_end start_end process process decision decision action action precaution precaution A Waste Generated (Compound or Contaminated Material) B Assume Hazardous & Don Appropriate PPE A->B C Segregate from Other Waste Streams B->C D Select Compatible Waste Container C->D E Label Container with: 'Hazardous Waste' Full Chemical Name Hazards & Lab Info Accumulation Date D->E F Store Sealed Container in Designated SAA E->F G Container Full or Max Time Reached? F->G G->F No H Contact EHS for Waste Pickup G->H Yes I Compliant Disposal by Licensed Facility H->I

Caption: Workflow for the compliant disposal of chemical waste.

By adhering to this structured and well-documented disposal protocol, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as local regulations may introduce additional requirements.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

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  • 3 Rules Regarding Chemical Waste in the Laboratory. (2023, August 17). Dan The Lab Safety Man. Retrieved from [Link]

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  • Safety Data Sheet. (n.d.). AAPPTec. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • Environmental and Human Health Risks of 6PPD and 6PPDQ: Assessment and Implications. (2025, October 14). Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety - Northwestern University. Retrieved from [Link]

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved from [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. (n.d.). ETH Zürich. Retrieved from [Link]

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Handling

Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling 6-amino-2-(2-methylphenyl)-4H-chromen-4-one

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound 6-amino-2-(2-methylphenyl)-4H-chromen-4-one, a me...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The novel compound 6-amino-2-(2-methylphenyl)-4H-chromen-4-one, a member of the aminoflavonoid class of molecules, presents a unique set of handling challenges.[1][2] This guide provides essential, in-depth procedural guidance for the safe handling of this compound, with a focus on the correct selection and use of Personal Protective Equipment (PPE), as well as robust operational and disposal plans. Our goal is to empower you with the knowledge to create a secure laboratory environment, ensuring that your groundbreaking work can proceed without compromising your health and safety.

Understanding the Hazard Profile: A Tale of Two Moieties

  • The Aromatic Amine Group: This functional group is the primary driver of the compound's potential hazards. Aromatic amines as a class are known for their potential toxicity, including carcinogenicity and mutagenicity.[3][4] A significant concern is their ability to be readily absorbed through the skin, making dermal contact a critical exposure route.[3] Inhalation of airborne particulates and accidental ingestion also pose significant risks.[5]

  • The Chromen-4-one Backbone: The flavone structure itself is generally considered to be of lower toxicity. However, like many fine chemical powders, it can cause irritation to the skin, eyes, and respiratory tract upon contact.[6]

Therefore, all handling procedures for 6-amino-2-(2-methylphenyl)-4H-chromen-4-one must be approached with the assumption that the compound is toxic and readily absorbed through the skin.

The Last Line of Defense: A Multi-Layered Approach to PPE

Engineering controls, such as chemical fume hoods and ventilated balance enclosures, are the first and most critical line of defense against exposure. However, the appropriate use of PPE provides an essential final barrier. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.

Recommended PPE for Common Laboratory Tasks

The following table outlines the minimum recommended PPE for various laboratory activities involving 6-amino-2-(2-methylphenyl)-4H-chromen-4-one.

Activity Minimum Recommended PPE Rationale
Weighing and Aliquoting (Solid) Double Nitrile Gloves, Disposable Gown, Safety Goggles, N95 RespiratorHigh risk of generating and inhaling airborne particulates. Double gloving provides extra protection against dermal absorption.[7]
Solution Preparation Double Nitrile Gloves, Disposable Gown, Safety GogglesRisk of splashes and spills. Safety goggles are essential to protect against eye contact.[8]
Reaction Setup and Monitoring Double Nitrile Gloves, Lab Coat, Safety Glasses with Side ShieldsLower risk of direct contact, but splashes are still possible.
Work-up and Purification Double Nitrile Gloves, Disposable Gown, Safety Goggles, Face ShieldIncreased risk of splashes and spills, particularly when handling larger volumes of solvents. A face shield offers additional protection.[8]
Spill Cleanup Double Nitrile Gloves, Impervious Gown, Chemical Splash Goggles, Face Shield, Respirator (as needed)High risk of exposure to concentrated material. The level of respiratory protection should be determined by the size and nature of the spill.
PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE for any task involving 6-amino-2-(2-methylphenyl)-4H-chromen-4-one.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection start Identify Task assess_exposure Assess Exposure Risk (Inhalation, Dermal, Splash) start->assess_exposure risk_level Determine Risk Level (Low, Moderate, High) assess_exposure->risk_level low_risk Low Risk (e.g., Handling sealed vial) - Lab Coat - Safety Glasses - Single Nitrile Gloves risk_level->low_risk Low moderate_risk Moderate Risk (e.g., Solution prep in hood) - Disposable Gown - Safety Goggles - Double Nitrile Gloves risk_level->moderate_risk Moderate high_risk High Risk (e.g., Weighing powder) - Impervious Gown - Safety Goggles & Face Shield - Double Nitrile Gloves - N95 Respirator risk_level->high_risk High

Caption: A risk-based workflow for selecting appropriate PPE.

Operational Plan: Step-by-Step Guidance for Safe Handling

Adherence to a strict, step-by-step protocol for donning and doffing PPE is crucial to prevent cross-contamination and exposure.

Donning PPE: A Sequence for Safety
  • Gown/Lab Coat: Put on your disposable gown or lab coat, ensuring it is fully buttoned or tied.

  • Respirator (if required): Perform a user seal check to ensure a proper fit.

  • Goggles/Face Shield: Position your eye and face protection.

  • Gloves: Don the first pair of nitrile gloves, pulling the cuffs over the sleeves of your gown or lab coat. Don a second pair of gloves over the first.

Doffing PPE: A Contamination-Conscious Approach
  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you do so to contain any contamination. Dispose of them in the designated hazardous waste container.

  • Gown/Lab Coat: Untie or unbutton your gown or lab coat. As you remove it, fold the contaminated exterior inward and dispose of it in the designated hazardous waste container.

  • Goggles/Face Shield: Remove your eye and face protection by handling the headband or earpieces.

  • Inner Gloves: Remove the inner pair of gloves, again turning them inside out. Dispose of them in the designated hazardous waste container.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Decontamination and Disposal: A Cradle-to-Grave Responsibility

Proper decontamination and disposal are critical to prevent environmental contamination and accidental exposure.

Decontamination
  • All non-disposable equipment that has come into contact with 6-amino-2-(2-methylphenyl)-4H-chromen-4-one should be decontaminated.

  • Triple rinse glassware with a suitable solvent (e.g., acetone, ethanol) in a chemical fume hood. Collect all rinsate as hazardous waste.[9]

  • Wipe down work surfaces with a compatible solvent and then a cleaning agent.

Disposal Plan

All waste generated from handling 6-amino-2-(2-methylphenyl)-4H-chromen-4-one is considered hazardous waste and must be disposed of accordingly.

  • Segregation: Do not mix this waste with other waste streams.

  • Containment:

    • Solid Waste: This includes contaminated gloves, gowns, weigh boats, and any unused compound. Place these items in a clearly labeled, sealed, and puncture-resistant hazardous waste container.[9][10]

    • Liquid Waste: This includes all rinsate from decontamination procedures and any solutions containing the compound. Collect in a sealed, compatible, and clearly labeled hazardous waste container.[10][11]

  • Labeling: All waste containers must be labeled with the words "Hazardous Waste" and the full chemical name: "6-amino-2-(2-methylphenyl)-4H-chromen-4-one".[12]

  • Pickup: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department.

By adhering to these stringent safety protocols, you can confidently and safely advance your research with 6-amino-2-(2-methylphenyl)-4H-chromen-4-one, secure in the knowledge that you have taken the necessary steps to protect yourself, your colleagues, and the environment.

References

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  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Aromatic amines – Knowledge and References. Retrieved from [Link]

  • AAPPTec. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • RPS Group. (2022, December 19). Hazard Watch: Amines in the workplace. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Stanford University. (2021, June 1). Personal Protective Equipment Requirements. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Michigan Technological University. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Lehigh University. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Retrieved from [Link]

  • Proman. (2025, December 9). PERSONAL PROTECTIVE EQUIPMENT (PPE) STANDARD. Retrieved from [Link]

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  • PubMed. (2025, February 25). Therapeutic Perspectives of Aminoflavonoids-A Review. Retrieved from [Link]

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